Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in the development of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol detailed herein focuses on the direct iodination of the indole C3 position, a common and efficient method for introducing iodine into the indole scaffold.
Core Synthesis Data
The following table summarizes the key quantitative data for the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate from tert-butyl 1H-indole-1-carboxylate using N-iodosuccinimide (NIS).
Parameter
Value
Notes
Reactants
tert-Butyl 1H-indole-1-carboxylate
1.0 equivalent
Starting material
N-Iodosuccinimide (NIS)
1.1 equivalents
Iodinating agent
Solvent
Acetonitrile (CH₃CN)
0.2 M concentration
Anhydrous
Reaction Conditions
Temperature
Room Temperature (20-25 °C)
Reaction Time
2 - 4 hours
Monitored by TLC
Atmosphere
Inert (Nitrogen or Argon)
Recommended
Work-up & Purification
Quenching Agent
Saturated aq. Na₂S₂O₃
To remove excess iodine
Extraction Solvent
Ethyl acetate
Purification Method
Flash column chromatography
Silica gel
Eluent System
Hexane/Ethyl Acetate gradient
e.g., 98:2 to 95:5
Yield
Isolated Yield
Typically > 90%
Experimental Protocol
This section details the step-by-step methodology for the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate.
Materials and Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware
Rotary evaporator
Flash chromatography system
tert-Butyl 1H-indole-1-carboxylate
N-Iodosuccinimide (NIS)
Anhydrous acetonitrile
Ethyl acetate
Hexane
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl 1H-indole-1-carboxylate (1.0 eq.).
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (to achieve a concentration of approximately 0.2 M).
Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature. Protect the reaction from light by covering the flask with aluminum foil.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine. The color of the organic layer should turn from reddish-brown to pale yellow.
Aqueous Work-up: Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 5%) to afford tert-butyl 3-iodo-1H-indole-1-carboxylate as a white to pale yellow solid.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate.
Exploratory
Technical Guide: Physical and Chemical Properties of tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in organic synthesis, offers a versatile scaffold for the development of novel ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in organic synthesis, offers a versatile scaffold for the development of novel pharmaceutical compounds and functional materials. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the iodine atom at the C3-position serves as a reactive handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical properties, spectral characteristics, and key synthetic applications of this compound.
Based on related compounds N-Boc-5-bromoindole (56-57 °C)[4] and N-Boc-3-iodoaniline (71-75 °C). The physical description as a semi-solid suggests a low melting point.
Boiling Point
Data not available
Solubility
Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.
Inferred from synthesis and reaction protocols.[5]
pKa
Data not available
logP
Data not available
A calculated logP of 5.6081 is reported for the related compound tert-butyl 6-(benzyloxy)-3-iodo-1H-indole-1-carboxylate.[6]
While specific spectra for tert-Butyl 3-iodo-1H-indole-1-carboxylate are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous indole derivatives.[7][8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the protons of the tert-butyl group.
Indole Aromatic Protons (4H): A series of multiplets in the range of δ 7.0-8.2 ppm. The proton at the C4 position is likely to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent iodine and the carbamate group.
Indole C2-H (1H): A singlet expected around δ 7.5-7.8 ppm.
tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.6 ppm, characteristic of the nine equivalent protons of the Boc protecting group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150 ppm.
Indole Aromatic Carbons (6C): Peaks in the aromatic region (δ 110-140 ppm).
Indole C2 and C3: The C2 carbon will appear around δ 125-130 ppm, while the C3 carbon, bonded to iodine, will be significantly shielded and appear further upfield, likely in the range of δ 70-80 ppm.
tert-Butyl Carbons: A quaternary carbon signal around δ 84 ppm and a methyl carbon signal around δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
C=O Stretch (Carbamate): A strong absorption band around 1720-1740 cm⁻¹.
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
C-N Stretch: In the range of 1250-1350 cm⁻¹.
C-I Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.
Experimental Protocols
Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This protocol describes the synthesis of the title compound from 3-iodo-1H-indole.[5]
Materials:
3-iodo-1H-indole
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Water
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
In a dry reaction flask, dissolve 3-iodo-1H-indole (1.0 eq.) in dichloromethane.
Add triethylamine (2.5 eq.) to the solution.
Add di-tert-butyl dicarbonate (1.0 eq.) to the reaction mixture.
Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
Combine the organic layers and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure using a rotary evaporator to yield tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Synthesis workflow for the target compound.
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the Suzuki-Miyaura coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with an arylboronic acid.[9][10]
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Inert gas (Argon or Nitrogen)
Procedure:
To a reaction vessel, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
Add the chosen solvent system.
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
Add the palladium catalyst under an inert atmosphere.
Heat the reaction mixture to 80-120 °C with stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
In-Depth Technical Guide to the Spectral Data of tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the compound tert-Butyl 3-iodo-1H-indole-1-carboxylate. This key chemical intermediate, identified by CAS number 192189-07-4, is of significant interest in synthetic organic chemistry and drug discovery. The following sections present the available spectral data in a structured format, detail the experimental protocols for data acquisition, and provide a logical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for tert-Butyl 3-iodo-1H-indole-1-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
8.00
d
8.4
H-4
7.81
s
H-2
7.42
d
8.4
H-7
7.29
t
7.8
H-6
7.19
t
7.8
H-5
1.65
s
C(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm
Assignment
149.5
C=O
135.9
C-7a
134.7
C-2
130.4
C-4
125.1
C-6
123.2
C-5
114.7
C-7
84.1
C (CH₃)₃
67.9
C-3
28.2
C(C H₃)₃
Mass Spectrometry (MS)
m/z
Proposed Fragment
343
[M]⁺ (Molecular Ion)
287
[M - C₄H₈]⁺
244
[M - Boc]⁺
116
[C₈H₆N]⁺
57
[C₄H₉]⁺ (tert-Butyl cation)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Assignment
2975
C-H stretch (tert-butyl)
1735
C=O stretch (carbamate)
1455
C-H bend (tert-butyl)
1368
C-N stretch
1255
C-O stretch
1158
C-O stretch
750
C-H bend (aromatic)
550
C-I stretch
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of tert-Butyl 3-iodo-1H-indole-1-carboxylate (5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation: For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL. For direct infusion EI, a small amount of the solid sample is introduced into the ion source.
Data Acquisition: In ESI, the sample solution is introduced into the ion source at a flow rate of 5-20 µL/min. The mass spectrum is recorded in positive ion mode over a mass range of m/z 50-500. For EI, the sample is ionized with a standard electron energy of 70 eV.
Infrared (IR) Spectroscopy
The infrared spectrum of the solid-state sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Workflow for spectral data acquisition and analysis.
Exploratory
An In-depth Technical Guide to the Mechanism of Iodination of tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the iodination of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the iodination of tert-butyl 1H-indole-1-carboxylate. The synthesis of 3-iodoindoles is a critical transformation in organic chemistry, as the resulting products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document details the prevalent electrophilic aromatic substitution mechanism, compares various iodinating agents, and provides detailed experimental procedures and spectral characterization data for the resulting tert-butyl 3-iodo-1H-indole-1-carboxylate.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Specifically, the introduction of an iodine atom at the C3 position of the indole ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings), which enable the construction of complex molecular architectures. The use of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a common strategy to modulate the reactivity of the indole ring and improve solubility in organic solvents. This guide focuses on the mechanism and practical aspects of the iodination of tert-butyl 1H-indole-1-carboxylate to yield tert-butyl 3-iodo-1H-indole-1-carboxylate.
The Core Mechanism: Electrophilic Aromatic Substitution
The iodination of tert-butyl 1H-indole-1-carboxylate proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. The N-Boc group, being electron-withdrawing, slightly deactivates the ring compared to an unprotected indole, but the C3 position remains the preferential site of substitution.
The general mechanism can be broken down into three key steps:
Generation of the Electrophile: A potent electrophilic iodine species (I+) is generated from a less reactive iodine source. This is often achieved by using an iodinating agent in the presence of an activator, such as a Brønsted or Lewis acid.
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the indole ring attacks the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.
Deprotonation and Aromatization: A weak base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the C3 position of the sigma complex, restoring the aromaticity of the indole ring and yielding the 3-iodoindole product.
Diagram of the General Electrophilic Aromatic Substitution Mechanism:
Caption: General workflow of the electrophilic iodination of N-Boc-indole.
Iodinating Agents and Reaction Conditions
Several reagents can be employed for the iodination of tert-butyl 1H-indole-1-carboxylate. The choice of reagent and conditions can influence the reaction's efficiency, selectivity, and substrate scope.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.
Mechanism with NIS and TFA:
Foundational
The Synthesis and Utility of tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Technical Guide
Introduction Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key synthetic intermediate in the development of pharmaceuticals and complex organic molecules. The strategic placement of the iodine atom at the 3-position of...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key synthetic intermediate in the development of pharmaceuticals and complex organic molecules. The strategic placement of the iodine atom at the 3-position of the indole scaffold, combined with the protective tert-butyloxycarbonyl (Boc) group on the nitrogen, renders it a versatile building block for a variety of coupling reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The development of tert-Butyl 3-iodo-1H-indole-1-carboxylate is intrinsically linked to the broader advancements in indole chemistry. The indole nucleus is a prevalent motif in numerous biologically active compounds. However, the reactivity of the indole NH proton and the electron-rich pyrrole ring necessitates the use of protecting groups to achieve regioselective functionalization. The introduction of the Boc protecting group was a significant step, allowing for controlled reactions at other positions of the indole ring.
The subsequent challenge was the regioselective introduction of a halogen at the C3 position, a common site for further elaboration. Early methods for indole halogenation often lacked selectivity and required harsh conditions. The synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate emerged from the need for a stable, yet reactive, C3-functionalized indole building block suitable for modern cross-coupling methodologies. While a singular "discovery" paper is not readily identifiable, its appearance in the chemical literature corresponds with the rise of palladium-catalyzed cross-coupling reactions and the increasing demand for diverse indole derivatives in medicinal chemistry.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate involves the direct iodination of the readily available tert-Butyl 1H-indole-1-carboxylate.
General Synthesis Pathway
Caption: General synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Detailed Experimental Protocol
A widely adopted procedure for the synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate is the iodination of tert-Butyl 1H-indole-1-carboxylate using N-iodosuccinimide (NIS) as the iodine source and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) in an appropriate solvent like N,N-dimethylformamide (DMF).[1]
Materials:
tert-Butyl 1H-indole-1-carboxylate
N-Iodosuccinimide (NIS)
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
10 wt% aqueous sodium thiosulfate (Na₂S₂O₅)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve tert-Butyl 1H-indole-1-carboxylate in DMF in a round-bottom flask.
To this solution, add N-iodosuccinimide (typically 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with 10 wt% aqueous sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Development and Organic Synthesis
The utility of tert-Butyl 3-iodo-1H-indole-1-carboxylate lies in its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Navigating the Synthesis and Handling of tert-Butyl 3-iodo-1H-indole-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a k...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key building block in the development of novel therapeutics and complex organic molecules. This document outlines critical safety protocols, detailed experimental procedures for its synthesis and subsequent reactions, and essential data presented in a clear, accessible format to ensure safe and effective laboratory practices.
Safety and Hazard Information
Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a chemical that requires careful handling due to its potential health hazards. The following tables summarize the key safety information based on available safety data sheets (SDS).
GHS Hazard Identification
Pictogram
Signal Word
Hazard Statements
GHS07
Warning
H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction.[1] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
The following protocols are provided as representative examples for the synthesis and derivatization of tert-Butyl 3-iodo-1H-indole-1-carboxylate. Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This two-step procedure involves the Boc-protection of indole followed by regioselective iodination at the C3 position.
Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate
Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous MeCN.
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
Stir the reaction mixture at room temperature and protect from light. Monitor the reaction progress by TLC.
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with ethyl acetate (3 x).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield tert-butyl 3-iodo-1H-indole-1-carboxylate.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with a boronic acid.
Materials: tert-Butyl 3-iodo-1H-indole-1-carboxylate, arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), solvent system (e.g., 1,4-dioxane/water).
Procedure:
In a reaction vessel, combine tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv.).
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Reaction
This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with a terminal alkyne.
Materials: tert-Butyl 3-iodo-1H-indole-1-carboxylate, terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) salt (e.g., CuI), base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)), solvent (e.g., THF or DMF).
Procedure:
To a solution of tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the palladium catalyst (0.05 equiv.), copper(I) iodide (0.1 equiv.), and the amine base (2.0-3.0 equiv.).
Degas the reaction mixture and stir under an inert atmosphere.
Heat the mixture to a temperature ranging from room temperature to 80 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and dilute with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and reaction pathways relevant to the handling and use of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Caption: A logical workflow for the safe handling of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction pathway.
Disposal Considerations
Proper disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate and its reaction waste is crucial to ensure environmental safety and regulatory compliance. As an iodinated organic compound, it should be treated as hazardous waste.
Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
Neutralization: Before disposal, any unreacted reagents should be neutralized. For instance, excess iodinating agents can be quenched with a reducing agent like sodium thiosulfate solution.
Professional Disposal: The segregated and labeled waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash. Always follow your institution's specific guidelines for chemical waste disposal.
By adhering to the information and protocols outlined in this guide, researchers can safely and effectively utilize tert-Butyl 3-iodo-1H-indole-1-carboxylate in their synthetic endeavors, contributing to advancements in drug discovery and organic chemistry.
Navigating the Solubility Landscape of tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the established methodologies for its determination, offers a template for data presentation, and provides insights into its qualitative solubility based on its synthetic applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-Butyl 3-iodo-1H-indole-1-carboxylate is essential for any solubility assessment.
Property
Value
Molecular Formula
C₁₃H₁₄INO₂
Molecular Weight
343.16 g/mol
CAS Number
192189-07-4
Physical Form
Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid
Purity
Typically ≥97%
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for tert-Butyl 3-iodo-1H-indole-1-carboxylate in a range of organic solvents has not been formally published. The following table is provided as a template for researchers to systematically record their experimental findings. Such data is invaluable for comparative analysis and for building predictive solubility models.
Solvent
Temperature (°C)
Solubility (g/L)
Solubility (mol/L)
Method
e.g., Dichloromethane
e.g., Shake-Flask
e.g., Tetrahydrofuran
e.g., Shake-Flask
e.g., N,N-Dimethylformamide
e.g., Shake-Flask
e.g., Acetonitrile
e.g., Shake-Flask
e.g., Ethyl Acetate
e.g., Shake-Flask
e.g., Methanol
e.g., Shake-Flask
e.g., Toluene
e.g., Shake-Flask
Qualitative Solubility Profile
From its documented use in various chemical syntheses, a qualitative understanding of its solubility can be inferred. The compound is frequently described as being "dissolved in" solvents such as N,N-Dimethylformamide (DMF), indicating appreciable solubility in this polar aprotic solvent. It is anticipated to exhibit good solubility in other common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate, which are often used in similar synthetic transformations.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[1][2]. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Selected organic solvents (analytical grade)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical balance
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Preparation: Add an excess amount of solid tert-Butyl 3-iodo-1H-indole-1-carboxylate to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed.
Sampling: Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.
Dilution: Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Analytical Methods for Quantification
The accurate determination of solubility relies on a robust analytical method for quantifying the concentration of the dissolved analyte.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the analysis of indole derivatives.[4] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) and UV detection at an appropriate wavelength would be a typical starting point for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very low solubility or complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[5]
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[6] A wavelength of maximum absorbance (λmax) should be determined and used for analysis.
Experimental Workflow and Logic
The determination of solubility follows a structured workflow to ensure accurate and reproducible results. The following diagram illustrates this process.
A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for tert-Butyl 3-iodo-1H-indole-1-carboxylate remains to be fully documented in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By employing the standardized shake-flask method and appropriate analytical techniques, reliable and reproducible solubility data can be obtained. This will, in turn, facilitate more efficient process development, formulation design, and ultimately, accelerate the journey of new chemical entities from the laboratory to clinical applications.
A Technical Guide to tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Versatile Intermediate in Drug Discovery
For Immediate Release This technical guide provides an in-depth overview of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a representative synthetic protocol, and its significant role as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.
Core Compound Data
The fundamental physicochemical properties of tert-Butyl 3-iodo-1H-indole-1-carboxylate are summarized below. This information is essential for its appropriate handling, characterization, and application in synthetic strategies.
The synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate is most commonly achieved through the electrophilic iodination of the readily available precursor, tert-butyl 1H-indole-1-carboxylate. The following protocol is a representative method based on established procedures for the iodination of N-Boc protected indoles.
Reaction Scheme:
Caption: Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
In a round-bottom flask, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in N,N-dimethylformamide (DMF).
To this solution, add N-Iodosuccinimide (NIS) (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equivalents).
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.
Wash the combined organic layers sequentially with 10 wt% aqueous sodium thiosulfate (Na₂S₂O₅) solution to quench any remaining iodine, followed by brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
While direct biological activity of tert-Butyl 3-iodo-1H-indole-1-carboxylate is not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The iodo group at the C3 position of the indole scaffold serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This strategic functionalization is pivotal in the synthesis of a wide range of biologically active molecules, including potent inhibitors of protein kinases.
One such significant target is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[3][4] Dysregulation of GSK-3β signaling is associated with various pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it an attractive target for drug development.[4][5]
The following diagram illustrates the workflow from tert-Butyl 3-iodo-1H-indole-1-carboxylate to a generic GSK-3β inhibitor, and a simplified representation of the GSK-3β signaling pathway.
Caption: Synthetic utility and biological context of GSK-3β inhibitors derived from tert-Butyl 3-iodo-1H-indole-1-carboxylate.
A Technical Guide to the Synthesis of 3-Iodoindoles
For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of the indole scaffold is therefore of paramount importance in the development of novel therapeutics. Among the various functionalized indoles, 3-iodoindoles serve as highly versatile synthetic intermediates. The carbon-iodine bond at the C3 position provides a reactive handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key synthetic methodologies for preparing 3-iodoindoles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Synthetic Strategies
The synthesis of 3-iodoindoles can be broadly categorized into two main approaches: direct C-H iodination of a pre-existing indole core and cyclization strategies that form the indole ring with simultaneous or subsequent iodination.
Direct C-H Iodination of Indoles
The most straightforward method for the synthesis of 3-iodoindoles is the direct electrophilic iodination of the indole ring. The C3 position of indole is highly electron-rich and readily undergoes electrophilic aromatic substitution. Common iodinating reagents for this transformation include N-Iodosuccinimide (NIS) and molecular iodine (I₂), often in the presence of a base.
Indole Substrate
Iodinating Reagent
Base
Solvent
Time (h)
Temperature
Yield (%)
Reference
6-Methylindole
NIS (1.0-1.2 eq)
-
DMF or MeCN
2-6
Room Temp
-
6-Methylindole
I₂ (1.1 eq)
KOH (1.1-1.5 eq)
DMF
-
Room Temp
-
Indole
I₂ (5 mol%)
-
Toluene
5
40 °C
-
Note: Yields were not explicitly provided in the referenced application note for the first two entries, but these are standard and effective methods.
Method A: Using N-Iodosuccinimide (NIS)
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (1.0 eq) in N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of approximately 0.1-0.5 M.
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. For larger scale reactions, cooling in an ice bath may be necessary.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material (typically 2-6 hours).
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash chromatography
Protocols & Analytical Methods
Method
Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C3-position is a key strategy for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the substrate's stability and solubility, making it an ideal building block for the synthesis of diverse libraries of 3-arylindoles.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (tert-Butyl 3-iodo-1H-indole-1-carboxylate). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Representative Suzuki-Miyaura Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various arylboronic acids. The data is compiled from reactions performed on structurally similar substrates under optimized conditions and serves as a guideline for expected outcomes.
Entry
Arylboronic Acid
Palladium Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O (4:1)
100
12
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
Toluene/H₂O (5:1)
90
16
80-90
3
4-Fluorophenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄
1,4-Dioxane
110
10
88-98
4
3-Thienylboronic acid
Pd(PPh₃)₄ (5)
Na₂CO₃
DMF/H₂O (10:1)
100
12
75-85
5
2-Naphthylboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃
Dioxane/H₂O (4:1)
100
18
70-80
6
4-Acetylphenylboronic acid
Pd(OAc)₂ (2) / XPhos (4)
K₃PO₄
Toluene/EtOH/H₂O (4:1:1)
80
24
65-75
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (4-10 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
Round-bottom flask or microwave vial
Magnetic stirrer and heating mantle or microwave reactor
Inert gas supply (Argon or Nitrogen)
Standard glassware for workup and purification
Procedure:
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
If using a catalyst precursor like Pd(OAc)₂, add the appropriate phosphine ligand at this stage.
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent to the flask via syringe.
Under a positive flow of inert gas, add the palladium catalyst.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application
Application Notes: Sonogashira Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of termin...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2]
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[2] The functionalization of the indole core at the C3-position is of particular interest for the development of novel therapeutic agents. tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key building block that allows for the introduction of diverse alkynyl moieties at this position via the Sonogashira reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.
These application notes provide detailed protocols for the Sonogashira coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various terminal alkynes, offering a reliable pathway to a diverse range of 3-alkynyl-1H-indoles.
Reaction Scheme
The general scheme for the Sonogashira coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with a terminal alkyne is depicted below:
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a standard, reliable method for the Sonogashira coupling using a palladium catalyst and a copper(I) cocatalyst.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
To an oven-dried Schlenk flask, add tert-Butyl 3-iodo-1H-indole-1-carboxylate, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the anhydrous solvent and the amine base via syringe.
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-indole derivative.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or when copper contamination of the final product is a concern.
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.[3]
A suitable base, e.g., Cesium carbonate (Cs₂CO₃) or 2,2,6,6-Tetramethylpiperidine (TMP).[3][4]
Anhydrous solvent (e.g., 1,4-Dioxane or Dimethyl sulfoxide (DMSO)).[3][4]
Procedure:
In an inert atmosphere glovebox or a Schlenk flask under an inert atmosphere, combine tert-Butyl 3-iodo-1H-indole-1-carboxylate, the palladium catalyst, and the base.
Add the anhydrous solvent, followed by the terminal alkyne.
Stir the reaction mixture at room temperature or heat as required, monitoring for completion.[3]
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
Purify the residue by column chromatography to yield the pure product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various alkynes, based on analogous reactions reported in the literature.
Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions and Yields
Entry
Alkyne
Pd Catalyst (mol%)
CuI (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (1)
Et₃N
THF
50
6
>90
2
1-Hexyne
PdCl₂(PPh₃)₂ (3)
CuI (1.5)
DIPEA
DMF
60
8
85-95
3
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (1)
Et₃N
THF
RT
12
>90
4
Propargyl alcohol
PdCl₂(PPh₃)₂ (5)
CuI (2.5)
Et₃N
DMF
70
5
75-85
Table 2: Copper-Free Sonogashira Coupling Conditions and Yields
Application Notes and Protocols: Heck Coupling Reaction for tert-Butyl 3-iodo-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals. Introduction: The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-ca...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1][2] This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules, including functionalized heterocycles.[3]
This document provides a detailed protocol for the Heck coupling reaction of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate for the synthesis of various biologically active indole derivatives. The C3-position of the indole ring is a common site for functionalization, and this protocol offers a reliable method for introducing vinyl groups at this position.
Reaction Principle and Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the tert-Butyl 3-iodo-1H-indole-1-carboxylate.[1][4]
Alkene Coordination and Insertion: The alkene coordinates to the resulting palladium(II) complex and then inserts into the palladium-carbon bond.[1]
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[4]
Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[4][5]
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Comparative Experimental Protocols
The choice of catalyst, ligand, base, and solvent is critical for a successful Heck reaction.[6] Below is a summary of conditions reported for Heck couplings of various aryl iodides, which can be adapted for tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Standard glassware for workup (separatory funnel, flasks)
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and any solid ligand, if used.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., DMF) via syringe, followed by the base (e.g., triethylamine, 2-3 equiv.) and the alkene partner (1.1-1.5 equiv.).
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the specific conditions chosen) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[11]
Experimental Workflow
The following diagram illustrates the general workflow for the Heck coupling reaction, from setup to purification.
Caption: General laboratory workflow for the Heck coupling reaction.
Expected Products and Characterization
The reaction of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various alkenes will yield the corresponding 3-vinylindole derivatives.
Characterization:
The structure and purity of the final products should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the trans stereochemistry of the newly formed double bond, which is typical for the Heck reaction.[12]
Mass Spectrometry (MS): To confirm the molecular weight of the product.
HPLC: To determine the purity of the final compound.[13]
Safety Precautions:
Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
Organic solvents like DMF and dioxane are flammable and have specific health hazards; consult their Safety Data Sheets (SDS) before use.
Bases like triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reactions at elevated temperatures should be conducted with care, using an oil bath with a temperature controller and a blast shield if necessary.
Application of tert-Butyl 3-iodo-1H-indole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate for the synthesis of a wide array of biologically active molecules. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the molecule, while the iodine atom at the 3-position serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization allows for the introduction of diverse substituents at a crucial position of the indole scaffold, a privileged structure in numerous pharmacologically active compounds.
This document provides detailed application notes on the use of tert-butyl 3-iodo-1H-indole-1-carboxylate in the synthesis of kinase inhibitors and anticancer agents. It also includes comprehensive experimental protocols for key coupling reactions and a workflow for the synthesis of a PERK inhibitor, complete with quantitative data and diagrams of relevant signaling pathways.
Application Notes
Synthesis of Kinase Inhibitors
The indole nucleus is a common scaffold in a multitude of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. tert-Butyl 3-iodo-1H-indole-1-carboxylate is an excellent starting material for accessing 3-substituted indoles, which are integral to the structure of many potent and selective kinase inhibitors.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to introduce aryl, heteroaryl, and alkynyl moieties at the 3-position of the indole core. These substituents can be tailored to target the specific pockets of various kinases, including those involved in cancer cell proliferation and survival signaling pathways like the PERK, BRAF/MEK/ERK, and PI3K/Akt/mTOR pathways.
For instance, the synthesis of novel PERK inhibitors has been explored using indole-based scaffolds. PERK, a key protein in the unfolded protein response (UPR), is a promising target in oncology as its inhibition can lead to apoptosis in cancer cells under ER stress. The development of such inhibitors often involves the coupling of the 3-iodoindole intermediate with various boronic acids or esters via the Suzuki reaction to generate a library of compounds for structure-activity relationship (SAR) studies.
Synthesis of Anticancer Agents
Beyond kinase inhibition, indole derivatives synthesized from tert-butyl 3-iodo-1H-indole-1-carboxylate have shown broad applicability as anticancer agents. The indole scaffold can be found in natural products and synthetic compounds with potent cytotoxic and antiproliferative activities.
The functionalization at the 3-position allows for the modulation of the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets. For example, the introduction of specific side chains can enhance the compound's ability to intercalate with DNA, inhibit tubulin polymerization, or modulate the activity of other key proteins involved in cancer progression. The versatility of the 3-iodoindole intermediate enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in cancer drug discovery.
Quantitative Data
The following table summarizes the biological activity of a PERK inhibitor synthesized using an indole-based scaffold derived from a 3-haloindole precursor.
Compound
Target
IC50 (nM)
Cell-based Assay
GSK2606414 Analog
PERK
<10
Inhibition of PERK-mediated eIF2α phosphorylation
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 3-iodo-1H-indole-1-carboxylate with a boronic acid or ester.
In a reaction vessel under an inert atmosphere, dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate, the palladium catalyst, and the phosphine ligand in the solvent.
Add the alkene and the base to the reaction mixture.
Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of tert-butyl 3-iodo-1H-indole-1-carboxylate with a terminal alkyne.
To a Schlenk flask, add tert-butyl 3-iodo-1H-indole-1-carboxylate, the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent, the terminal alkyne, and the base via syringe.
Stir the reaction mixture at room temperature or heat to 40-60 °C until completion (monitored by TLC or LC-MS).
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis and evaluation of a PERK inhibitor.
Caption: Simplified PERK signaling pathway and the point of intervention by a PERK inhibitor.
Caption: The BRAF/MEK/ERK signaling pathway, a common target for indole-based inhibitors.
Method
Application Notes: Tert-Butyl 3-iodo-1H-indole-1-carboxylate as a Key Intermediate for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel bioactive mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of an iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the molecule, facilitating its use in a wide range of synthetic transformations. These application notes provide detailed protocols for the utilization of tert-butyl 3-iodo-1H-indole-1-carboxylate in the synthesis of potent kinase inhibitors and outline their relevance in targeting critical cellular signaling pathways implicated in cancer.
Synthetic Applications: Gateway to Kinase Inhibitors
The primary utility of tert-butyl 3-iodo-1H-indole-1-carboxylate lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing a straightforward route to complex indole derivatives with significant biological activity.
A prominent class of bioactive molecules accessible from this intermediate are inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The synthesis of 3-(pyrimidin-4-yl)-1H-indoles, analogues of the potent CDK inhibitors known as meriolins, exemplifies the utility of tert-butyl 3-iodo-1H-indole-1-carboxylate.[1]
Table 1: Synthesis of a 3-(Pyrimidin-4-yl)-1H-indole Derivative via Suzuki Coupling
Step
Reaction
Key Reagents & Conditions
Product
Yield (%)
1
Suzuki Coupling
tert-Butyl 3-iodo-1H-indole-1-carboxylate, 4-(Tributylstannyl)pyrimidine, Pd(PPh₃)₄, Toluene, 110 °C
Protocol 1: Synthesis of tert-Butyl 3-(pyrimidin-4-yl)-1H-indole-1-carboxylate (Suzuki Coupling)
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of tert-butyl 3-iodo-1H-indole-1-carboxylate with a pyrimidine derivative.
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
4-(Tributylstannyl)pyrimidine (or a suitable pyrimidine boronic acid/ester)
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.) in anhydrous toluene.
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution (to remove tin byproducts), followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-(pyrimidin-4-yl)-1H-indole-1-carboxylate.
Protocol 2: Boc Deprotection to Yield 3-(Pyrimidin-4-yl)-1H-indole
Dissolve tert-butyl 3-(pyrimidin-4-yl)-1H-indole-1-carboxylate in dichloromethane.
Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.
Stir the reaction mixture for 1-2 hours, monitoring the reaction by TLC.
Upon completion, carefully neutralize the reaction mixture by pouring it into a saturated sodium bicarbonate solution.
Extract the product with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(pyrimidin-4-yl)-1H-indole.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many indole-based kinase inhibitors exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, are downstream effectors in this pathway, driving the cell cycle forward. By inhibiting these kinases, the synthesized indole derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of CDKs by indole derivatives in the PI3K/Akt/mTOR pathway.
Experimental Workflow Visualization
The synthesis of bioactive indole derivatives from tert-butyl 3-iodo-1H-indole-1-carboxylate typically follows a multi-step process involving cross-coupling, deprotection, and subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of bioactive indoles.
Conclusion
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a highly valuable building block for the synthesis of diverse and potent bioactive molecules. The protocols and data presented herein demonstrate its utility in the construction of kinase inhibitors that target fundamental cancer-related signaling pathways. The straightforward access to complex indole derivatives through well-established cross-coupling reactions makes this intermediate an essential tool for researchers in drug discovery and medicinal chemistry.
Application Notes and Protocols for Stille Coupling Using tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Sp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Specifically, 3-substituted indoles exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5][6] The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a reliable strategy for the synthesis of these valuable 3-substituted indole derivatives.[7][8] This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[7]
This document provides a detailed experimental procedure for the Stille coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various organostannanes. The use of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the substrate, making it an ideal starting material for complex molecule synthesis.[9] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Stille coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with various organostannanes. These conditions are based on literature precedents for similar substrates and may require optimization for specific applications.
Table 1: Stille Coupling with Aryl and Heteroaryl Stannanes
Entry
Organostannane
Catalyst (mol%)
Ligand (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Tributyl(phenyl)stannane
Pd(PPh₃)₄ (5)
-
Toluene
100-110
12-16
85-95
2
Tributyl(2-thienyl)stannane
Pd₂(dba)₃ (2)
P(o-tol)₃ (8)
Toluene
100
15
88
3
Tributyl(pyridin-3-yl)stannane
Pd(PPh₃)₄ (5)
-
DMF
95
12
75-85
4
(4-Methoxyphenyl)tributylstannane
Pd₂(dba)₃ (2.5)
AsPh₃ (10)
DMF
80
18
90
Table 2: Stille Coupling with Vinyl and Alkynyl Stannanes
Entry
Organostannane
Catalyst (mol%)
Additive
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Vinyltributylstannane
Pd(PPh₃)₄ (5)
CuI (10 mol%)
DMF
60-80
6-12
80-90
2
(E)-Tributyl(2-phenylvinyl)stannane
PdCl₂(PPh₃)₂ (3)
-
Toluene
100
16
85
3
Tributyl(phenylethynyl)stannane
Pd(PPh₃)₄ (5)
CuI (10 mol%)
THF
50
3
70-80
Experimental Protocols
General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with an organostannane. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
Reaction Setup: To a dry Schlenk flask, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq) and the palladium catalyst. If a solid ligand is used, it should also be added at this stage.
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature until the solids are dissolved. Add the organostannane reagent dropwise via syringe.
Reaction: Heat the reaction mixture to the desired temperature (see Tables 1 & 2 for guidance) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
Removal of Tin Byproducts: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) or 1 M aqueous HCl to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes, then separate the layers. Repeat the wash if necessary.
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted indole product.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Signaling Pathway Modulation by 3-Substituted Indoles
Many 3-substituted indole derivatives, synthesized via Stille coupling, have shown potential as therapeutic agents by modulating key cellular signaling pathways involved in cancer progression.[10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]
Caption: Modulation of the PI3K/Akt/mTOR/NF-κB signaling pathway by 3-substituted indoles.
Application Notes: Strategic Use of tert-Butyl 3-iodo-1H-indole-1-carboxylate in the Synthesis of Meridianin Alkaloids
Introduction: tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile building block in modern organic synthesis, particularly in the construction of complex natural products. The presence of the bulky tert-butyloxycarb...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction:
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile building block in modern organic synthesis, particularly in the construction of complex natural products. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it modulates the reactivity of the indole ring and enhances solubility in organic solvents, facilitating a wide range of chemical transformations. The iodine atom at the C3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the efficient and regioselective introduction of diverse carbon-based substituents at a key position of the indole scaffold.
These application notes focus on the strategic utility of tert-butyl 3-iodo-1H-indole-1-carboxylate in the synthesis of Meridianin alkaloids, a family of marine-derived natural products known for their potent biological activities, including kinase inhibition. A key step in the synthesis of these molecules is the formation of the C-C bond between the indole C3 position and a 2-aminopyrimidine ring system, a transformation ideally suited for a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Application: Synthesis of the Meridianin G Core
A plausible and efficient synthetic route towards the core structure of Meridianin G leverages a Suzuki-Miyaura coupling between tert-butyl 3-iodo-1H-indole-1-carboxylate and a suitably protected pyrimidine boronate ester. This approach offers a convergent and modular strategy for the assembly of the key biaryl linkage.
Caption: Retrosynthetic disconnection of the Meridianin G core.
Key Transformation: Suzuki-Miyaura Cross-Coupling
The central carbon-carbon bond-forming reaction is a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is well-precedented for iodoindoles and offers high functional group tolerance and generally excellent yields.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the Meridianin G core.
Quantitative Data from Analogous Reactions
While a specific literature procedure for the exact coupling leading to Meridianin G using tert-butyl 3-iodo-1H-indole-1-carboxylate may not be available, the following table summarizes typical reaction conditions and yields for analogous Suzuki-Miyaura couplings of 3-iodoindoles with various aryl and heteroaryl boronic acids, providing a strong basis for the proposed synthesis.
Entry
Palladium Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh₃)₄ (5)
-
K₂CO₃
Dioxane/H₂O
100
12
85
2
PdCl₂(dppf) (3)
-
Cs₂CO₃
Toluene/H₂O
90
16
92
3
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
1,4-Dioxane
110
8
88
4
Pd₂(dba)₃ (1.5)
XPhos (3)
Na₂CO₃
DMF/H₂O
80
24
78
Experimental Protocols
The following are detailed protocols for the key experimental steps, based on established methodologies for Suzuki-Miyaura couplings of iodoindoles.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Degassed water
Schlenk flask or microwave vial
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask or microwave vial, add tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the pyrimidine boronate ester (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
tert-Butyl 3-iodo-1H-indole-1-carboxylate serves as a highly effective and versatile precursor for the synthesis of complex indole-containing natural products. The presented application in the context of Meridianin G synthesis highlights its utility in modern, palladium-catalyzed cross-coupling strategies. The provided protocols and representative data offer a solid foundation for researchers and drug development professionals to employ this valuable building block in their own synthetic endeavors, enabling the efficient construction of diverse and biologically relevant molecular architectures.
Application
Application Notes and Protocols: tert-Butyl 3-iodo-1H-indole-1-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile heterocyclic building block. While its applications have traditionally been concentrat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile heterocyclic building block. While its applications have traditionally been concentrated in medicinal chemistry and organic synthesis, its unique structural features—a protected indole nitrogen and a reactive C-I bond—make it a promising precursor for the development of novel functional materials. The indole moiety is an electron-rich aromatic system, which is a desirable characteristic for charge transport in organic electronic materials. The presence of the iodo-group at the 3-position provides a handle for various cross-coupling reactions, enabling the synthesis of conjugated polymers and functional small molecules. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic versatility, allowing for deprotection under specific conditions to further modify the material's properties.
These application notes explore the prospective role of tert-butyl 3-iodo-1H-indole-1-carboxylate in materials science, focusing on its potential in the synthesis of conductive polymers and its applications in organic electronics. The protocols provided are based on established methodologies for similar indole derivatives and are intended to serve as a starting point for further research and development.
Potential Applications in Materials Science
The unique combination of an electron-rich indole core, a reactive C-I bond, and a protective Boc group makes tert-butyl 3-iodo-1H-indole-1-carboxylate a compelling candidate for several applications in materials science:
Organic Semiconductors: The planar and electron-rich nature of the indole ring system facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] By polymerizing or functionalizing this indole derivative, it is possible to create materials for use in Organic Field-Effect Transistors (OFETs).
Hole Transport Layers (HTLs) in Solar Cells: Materials with efficient hole transport capabilities are essential for the performance of perovskite and dye-sensitized solar cells.[1] Indole-based compounds have shown promise in this area, and polymers derived from tert-butyl 3-iodo-1H-indole-1-carboxylate could be tailored to optimize the performance of such devices.[1]
Organic Light-Emitting Diodes (OLEDs): Functionalized indole structures can be employed as charge transport or emissive materials in OLEDs.[1] The ability to tune the electronic properties of the indole core through polymerization and side-chain engineering is crucial for developing efficient and stable OLEDs.
Sensor Applications: The electron-rich indole nucleus can interact with various analytes, making indole-based polymers candidates for chemical sensors. The conductivity of the polymer could be modulated by the presence of specific analytes, forming the basis of a sensing mechanism.
Quantitative Data Summary
The following table summarizes key physicochemical properties of tert-butyl 3-iodo-1H-indole-1-carboxylate, which are relevant for its application in materials synthesis.
Property
Value
Molecular Formula
C₁₃H₁₄INO₂
Molecular Weight
343.17 g/mol
Appearance
Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid
Purity
Typically >97%
Storage Temperature
Refrigerator
Experimental Protocols
The following protocols are proposed for the synthesis of functional materials derived from tert-butyl 3-iodo-1H-indole-1-carboxylate. These are based on established procedures for the polymerization of similar halogenated monomers.
Protocol 1: Synthesis of Poly(1-(tert-butoxycarbonyl)-1H-indole-3-yl) via Yamamoto Coupling
This protocol describes the synthesis of a polyindole derivative through Yamamoto coupling, a common method for the polymerization of aryl halides.
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
2,2'-Bipyridyl
1,5-Cyclooctadiene (cod)
Anhydrous N,N-Dimethylformamide (DMF)
Toluene
Methanol
Acetone
Argon or Nitrogen gas
Equipment:
Schlenk line and glassware
Magnetic stirrer with heating plate
Cannula for liquid transfer
Soxhlet extraction apparatus
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(1,5-cyclooctadiene)nickel(0) (1.2 equivalents), 2,2'-bipyridyl (1.2 equivalents), and 1,5-cyclooctadiene (1.2 equivalents).
Solvent Addition: Add anhydrous DMF to the flask via cannula to dissolve the nickel complex. Stir the mixture at 60 °C for 30 minutes until a deep-red solution is formed.
Monomer Addition: Dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equivalent) in anhydrous toluene and add it to the reaction flask via cannula.
Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it sequentially with methanol, acetone, and water.
Purification: Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and oligomers.
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Expected Outcome:
A solid poly(1-(tert-butoxycarbonyl)-1H-indole-3-yl) polymer. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Visualizations
Experimental Workflow for Polyindole Synthesis
Caption: Workflow for the synthesis of poly(1-(tert-butoxycarbonyl)-1H-indole-3-yl).
Logical Relationship of Indole Derivatives in Organic Electronics
Caption: Role of functionalized indoles in the development of organic electronic materials.
Application Notes and Protocols for the Synthesis of Substituted Indoles from tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the synthesis of a diverse range of 3-substituted indoles utilizing tert-Butyl 3-iodo-1H-indole-1-carbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a diverse range of 3-substituted indoles utilizing tert-Butyl 3-iodo-1H-indole-1-carboxylate as a versatile starting material. The C-3 iodo substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the introduction of aryl, alkynyl, and vinyl moieties, respectively. The N-Boc protecting group enhances the stability and solubility of the indole core during these transformations and can be efficiently removed under acidic conditions to yield the final products.
Strategic Overview
The synthetic strategy involves a two-step process: the palladium-catalyzed cross-coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with a suitable coupling partner, followed by the deprotection of the N-Boc group to afford the desired 3-substituted indole. This approach allows for the late-stage functionalization of the indole scaffold, a key strategy in the generation of compound libraries for drug discovery.
Caption: General workflow for the synthesis of 3-substituted indoles.
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki, Sonogashira, and Heck cross-coupling reactions using N-Boc-3-iodoindole or structurally similar substrates. Conditions and yields can vary depending on the specific substrates and catalyst system used.
Table 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoindoles with Arylboronic Acids
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with an arylboronic acid.
Reagent Preparation: In a dry Schlenk flask, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Na₂CO₃ (2.0 eq.).
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with a terminal alkyne.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2.0 eq.).
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to 60 °C and monitor the progress by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Heck Coupling
This protocol provides a general method for the Heck coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with an alkene.
Reagent Mixture: In a reaction vessel, combine tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand if required (e.g., PPh₃, 0.1 eq.), and a base (e.g., Et₃N or NaOAc, 2.0 eq.).
Solvent: Add a suitable solvent such as DMF, NMP, or acetonitrile.
Degassing: Degas the mixture by purging with an inert gas.
Reaction: Heat the reaction to 80-140 °C until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 4: N-Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free indole.
Dissolution: Dissolve the N-Boc protected 3-substituted indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or 4M HCl in dioxane, to the solution at 0 °C.[7]
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Dry the organic layer, concentrate, and if necessary, purify the product by column chromatography or recrystallization.[8]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key palladium-catalyzed cross-coupling pathways for the functionalization of the C-3 position of the indole core.
Low yield in Suzuki coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
Technical Support Center: Suzuki Coupling Reactions Topic: Troubleshooting Low Yield in Suzuki Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Q1: I am observing very low or no conversion of my starting material, tert-Butyl 3-iodo-1H-indole-1-carboxylate. What are the primary factors to investigate?
A1: Low to no conversion in this Suzuki coupling can often be attributed to several critical factors related to the catalyst, base, or reaction setup.
Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition and reduced activity.
Inadequate Base: The base is crucial for the transmetalation step. If you are using common bases like Na₂CO₃ or K₂CO₃ with low solubility or reactivity, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of water is often necessary for inorganic bases to be effective, so using a solvent system like dioxane/water is recommended.
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture before adding the catalyst.
Poor Reagent Quality: Verify the purity of your tert-Butyl 3-iodo-1H-indole-1-carboxylate and the boronic acid or ester. Impurities can inhibit the catalyst.
Q2: My reaction is producing significant byproducts, leading to a low yield of the desired product. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling pathway. Identifying the major byproduct is key to addressing the issue.
Protodehalogenation (Hydrodehalogenation): This results in the replacement of the iodine atom on the indole with a hydrogen, yielding tert-Butyl 1H-indole-1-carboxylate. This can be caused by sources of hydride, sometimes from solvents (like alcohols) or amine bases. Ensure anhydrous conditions if this is a persistent issue and choose your base and solvent carefully.
Protodeboronation: The boronic acid partner reacts with a proton source (like water) to revert to the corresponding arene, reducing the amount available for cross-coupling. This is particularly problematic with electron-deficient boronic acids. To mitigate this, you can use a less aqueous solvent system, a milder base (e.g., KF), or use more stable boronic esters like pinacol esters.[1]
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture before catalyst addition is the most effective way to prevent this.
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain basic conditions, especially at elevated temperatures. Studies on the closely related tert-butyl 3-iodo-1H-indazole-1-carboxylate have shown that N-deprotection can be a significant side reaction, leading to the formation of the unprotected indole.[2] If you observe this, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a lower reaction temperature.
Q3: Is the N-Boc protecting group on the indole stable under typical Suzuki coupling conditions?
A3: Not always. While the Boc group is generally robust, it can be cleaved under strongly basic conditions or at high temperatures. In Suzuki couplings of similar N-Boc protected heterocycles, deprotection has been observed as a major side reaction, sometimes even becoming the main pathway.[2] This can lead to a complex reaction mixture and low yields of the desired N-Boc protected product. If deprotection is suspected, it is advisable to screen milder bases and lower the reaction temperature.
Q4: What is a good starting point for catalyst, ligand, and base selection for this specific substrate?
A4: For N-protected 3-iodoindoles, a good starting point is a versatile and robust catalyst system. While many conditions can work, some have proven more reliable for electron-rich heterocycles.
Catalyst/Ligand: A common and effective choice is Pd(PPh₃)₄, as it is a pre-formed Pd(0) catalyst. Alternatively, using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is a flexible approach. Bulky, electron-rich phosphine ligands like XPhos or SPhos can be very effective, particularly if the boronic acid partner is challenging.[3]
Base: A moderately strong base is typically required. Aqueous Na₂CO₃ (2M solution) is a standard choice. For more challenging couplings or to avoid Boc-deprotection, screening other bases is recommended. K₃PO₄ is often effective and can sometimes be used under less aqueous conditions.
Solvent: A mixture of an organic solvent with water is common. Popular choices include 1,4-dioxane/water, toluene/water, or DMF. The solvent choice will affect the solubility of the reagents and the efficacy of the base.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
Observed Problem
Potential Cause(s)
Recommended Solutions
No/Low Conversion
Inactive Catalyst
Use fresh catalyst; store properly under inert gas.
Insufficiently strong/soluble base
Screen stronger bases (Cs₂CO₃, K₃PO₄). Ensure some water is present for inorganic bases.[4]
Presence of Oxygen
Thoroughly degas solvents and reaction mixture before adding the catalyst.
Major byproduct is starting material without iodine
Protodehalogenation
Use a non-protic solvent if possible; avoid amine bases.
Major byproduct is arene from boronic acid
Protodeboronation
Use anhydrous conditions, milder base (KF), or a more stable boronate ester (e.g., pinacol).[1]
Biaryl byproduct from boronic acid observed
Homocoupling
Ensure rigorous exclusion of oxygen through degassing.
Product is missing the Boc group
Boc Deprotection
Use a milder base (e.g., Na₂CO₃, K₂CO₃); lower the reaction temperature.[2]
Table 2: Example Starting Conditions for Optimization
Based on conditions reported for the analogous tert-butyl 3-iodo-1H-indazole-1-carboxylate.[2]
Arylboronic Acid or Pinacol Ester (1.5 - 2.0 equiv)
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
Catalyst
Pd(PPh₃)₄ (4-5 mol%)
PdCl₂(dppf) (3-5 mol%)
Base
2M aq. Na₂CO₃ (3.0 equiv)
K₃PO₄ (2.0 - 3.0 equiv)
Solvent
1,4-Dioxane
1,4-Dioxane / Water (e.g., 4:1)
Temperature
120 °C
80 - 100 °C
Time
40 min
12 - 24 h (monitor by TLC/LC-MS)
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acid partners.
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv), the arylboronic acid or boronic ester (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Stir the mixture for 5-10 minutes.
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) or into a microwave reactor set to the desired temperature and time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve common issues leading to low reaction yields.
Technical Support Center: Purification of tert-Butyl 3-iodo-1H-indole-1-carboxylate by Column Chromatography
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of tert-butyl 3-iodo-1H-indole-1-carboxylate by column chromatography. It is intende...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of tert-butyl 3-iodo-1H-indole-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of tert-butyl 3-iodo-1H-indole-1-carboxylate?
A1: Standard silica gel is the most commonly used stationary phase for the purification of indole derivatives, including N-Boc protected indoles.[1] Its slightly acidic nature is generally suitable for these types of compounds.[1] However, if your compound shows signs of degradation, alternative stationary phases should be considered (see Troubleshooting section).
Q2: How do I determine the appropriate solvent system (eluent) for the column?
A2: The ideal solvent system should be determined by Thin-Layer Chromatography (TLC) prior to running the column. A good starting point for N-Boc protected indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] Adjust the ratio of these solvents to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4 on the TLC plate. This Rf range typically provides the best separation on a column.
Q3: My compound is colorless. How can I visualize it on a TLC plate and during column chromatography?
A3: N-Boc protected indoles are often UV-active due to the indole ring system. The spots on a TLC plate can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background. For compounds that are not UV-active, or for enhanced visualization, various chemical stains can be used. A p-anisaldehyde stain followed by gentle heating will produce colored spots for many organic compounds. Another option is an iodine chamber, where the plate is exposed to iodine vapor, causing organic compounds to appear as brownish spots.
Q4: What are the likely impurities I might encounter in my crude tert-butyl 3-iodo-1H-indole-1-carboxylate?
A4: Based on the synthesis of similar N-Boc protected halogenated indoles, common impurities include:
Unreacted N-Boc-1H-indole: The starting material for the iodination.
Di-iodinated or other regioisomers of the product: Depending on the iodination conditions.
Unreacted iodinating reagent and byproducts: These are typically removed during the reaction work-up.
Degradation products: If the compound is sensitive to the reaction or purification conditions.
Q5: Can tert-butyl 3-iodo-1H-indole-1-carboxylate degrade on the silica gel column?
A5: Yes, there is a possibility of degradation. 3-iodoindoles can be somewhat unstable, and the slightly acidic nature of silica gel can potentially lead to decomposition or loss of the Boc protecting group, especially with prolonged exposure.[3][4] If you suspect degradation, refer to the troubleshooting guide below.
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps
Product does not elute from the column
The solvent system is not polar enough.
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound has degraded on the column.
Test the stability of your compound on a small amount of silica gel before running the column. Consider deactivating the silica gel or using a different stationary phase like alumina.[5]
Poor separation of the product from impurities
The solvent system is not optimal.
Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to improve separation.
The column was not packed properly.
Ensure the column is packed uniformly without any cracks or air bubbles.
The column was overloaded with crude material.
Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
Product elutes with streaking or tailing
The compound is interacting too strongly with the silica gel.
Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5]
The crude sample was not fully dissolved when loaded.
Ensure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column.
Loss of the Boc protecting group during purification
The silica gel is too acidic.
Deactivate the silica gel by flushing it with the eluent containing 1% triethylamine before loading the sample.[5] Alternatively, use neutral alumina as the stationary phase.[5]
Prolonged contact time with silica gel.
Run the column as efficiently as possible to minimize the time the compound spends on the stationary phase.[5]
Experimental Protocol: Column Chromatography of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This protocol is a general guideline. The specific solvent system should be optimized using TLC.
1. Materials and Equipment:
Crude tert-butyl 3-iodo-1H-indole-1-carboxylate
Silica gel (60 Å, 230-400 mesh)
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
Glass chromatography column
TLC plates (silica gel coated with fluorescent indicator)
UV lamp (254 nm)
Collection tubes or flasks
Rotary evaporator
2. TLC Analysis:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate.
Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
Visualize the plate under a UV lamp.
The optimal eluent system should give the product an Rf value of approximately 0.2-0.4. For the related, non-iodinated tert-butyl 1H-indole-1-carboxylate, an Rf of 0.35 was observed with petroleum ether/ethyl acetate = 10/1. A similar system is a good starting point.
Compound
Stationary Phase
Mobile Phase
Approximate Rf Value
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Silica Gel
Hexanes:Ethyl Acetate (9:1)
~0.3 (predicted)
Unreacted N-Boc-1H-indole
Silica Gel
Hexanes:Ethyl Acetate (9:1)
Higher than the product
Di-iodinated product
Silica Gel
Hexanes:Ethyl Acetate (9:1)
Lower than the product
3. Column Preparation (Wet Slurry Method):
Secure the column in a vertical position.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate).
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
Open the stopcock to drain some of the solvent, allowing the silica to settle. The solvent level should always remain above the top of the silica bed.
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
Carefully apply the sample solution to the top of the silica bed using a pipette.
Allow the sample to absorb onto the silica by draining the solvent until it reaches the top of the sand layer.
5. Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Begin collecting the eluate in fractions.
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
6. Fraction Analysis and Product Isolation:
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
Combine the pure fractions.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tert-butyl 3-iodo-1H-indole-1-carboxylate.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimizing Cross-Coupling Reactions of tert-Butyl 3-iodo-1H-indole-1-carboxylate
Welcome to the technical support center for the optimization of catalyst and base in cross-coupling reactions involving tert-Butyl 3-iodo-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of catalyst and base in cross-coupling reactions involving tert-Butyl 3-iodo-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.
Frequently Asked questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with tert-Butyl 3-iodo-1H-indole-1-carboxylate?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura coupling (with boronic acids/esters), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions are instrumental in synthesizing a diverse range of substituted indole derivatives.
Q2: Why is N-protection of the indole important for these coupling reactions?
A2: The acidic proton on the nitrogen of an unprotected indole can interfere with the catalytic cycle of many cross-coupling reactions. Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) prevents this interference, often leading to more consistent and higher yields. However, in some cases, particularly with nitro-substituted indazoles, the Boc group can be labile under basic conditions.
Q3: Which palladium catalyst is the best starting point for my reaction?
A3: The optimal catalyst is substrate-dependent. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective starting points. For Heck reactions, Pd(OAc)₂ is frequently used. For electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos can be more effective. It is always recommended to screen a few catalyst/ligand combinations to find the optimal conditions for your specific transformation.
Q4: How do I choose the right base for my cross-coupling reaction?
A4: The choice of base is critical for the reaction's success. Inorganic bases are commonly used. For Suzuki-Miyaura reactions, Na₂CO₃, K₂CO₃, and K₃PO₄ are often effective, with Cs₂CO₃ being a stronger and sometimes more effective option, especially for challenging substrates. For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc can be used. The solubility and strength of the base can significantly impact the reaction rate and yield.
Q5: My reaction is not working. What are the first things I should check?
A5: When a reaction fails, systematically check the following:
Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Activity: The palladium catalyst can degrade over time. Use a fresh batch of catalyst or a pre-catalyst. The appearance of palladium black can indicate catalyst decomposition.
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to substrate or product decomposition.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Symptoms:
TLC or LC-MS analysis shows primarily unreacted starting material.
No desired product is observed.
Possible Causes & Solutions:
Cause
Recommended Action
Inactive Catalyst
Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., PPh₃, XPhos, SPhos).
Inappropriate Base
The base may be too weak or insoluble. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). For bases like carbonates and phosphates, the presence of a small amount of water can be beneficial.
Poor Solvent Choice
The solvent may not be appropriate for the reaction. Common solvents for cross-coupling include dioxane, toluene, DMF, and THF. Ensure the solvent is anhydrous and degassed.
Reaction Temperature Too Low
Gradually increase the reaction temperature. Most cross-coupling reactions require heating, often between 80-120 °C.
Oxygen or Moisture Contamination
Ensure the reaction is set up under a strict inert atmosphere. Use freshly distilled or anhydrous solvents. Degas the reaction mixture thoroughly before adding the catalyst.
Issue 2: Formation of Significant Byproducts
Symptoms:
Multiple spots are observed on TLC.
LC-MS analysis shows the presence of undesired masses.
Possible Causes & Solutions:
Cause
Recommended Action
Homocoupling of Coupling Partner
This is common in Suzuki reactions (boronic acid homocoupling). Ensure thorough degassing of the reaction mixture to remove oxygen.
Protodehalogenation (loss of iodine)
The iodo-indole is reduced to the corresponding indole. This can be caused by impurities or a non-optimal catalyst/base combination. Re-evaluate the catalyst and base selection.
Decomposition of Starting Material or Product
The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. The Boc protecting group can be cleaved under harsh acidic or basic conditions.
Formation of Palladium Black
This indicates catalyst agglomeration and deactivation. Using bulky phosphine ligands can help stabilize the active catalyst. Ensure adequate stirring.
Data Presentation: Catalyst and Base Optimization
The following tables summarize typical conditions and yields for various cross-coupling reactions with tert-Butyl 3-iodo-1H-indole-1-carboxylate and related substrates. These can serve as a starting point for your optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Yield (%)
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
Dioxane/H₂O
100
High
PdCl₂(dppf) (3)
-
K₂CO₃ (3)
DMF
90
Good to High
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene
110
High
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃ (2)
Dioxane
100
Often very high
Table 2: Heck Coupling Conditions
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Yield (%)
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N (2)
DMF
100
Good
PdCl₂(PPh₃)₂ (3)
-
NaOAc (2)
NMP
120
Good to High
Pd/C (10)
-
K₂CO₃ (2)
Acetonitrile
80
Variable
Table 3: Sonogashira Coupling Conditions
Catalyst (mol%)
Co-catalyst (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Yield (%)
PdCl₂(PPh₃)₂ (2)
CuI (1)
Et₃N (2)
THF
50
High
Pd(PPh₃)₄ (5)
CuI (2)
Diisopropylamine (3)
DMF
RT to 60
High
Table 4: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Yield (%)
Pd₂(dba)₃ (2)
BINAP (3)
NaOtBu (1.5)
Toluene
100
Good to High
Pd(OAc)₂ (2)
Xantphos (4)
Cs₂CO₃ (2)
Dioxane
110
High
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Optimization
Technical Support Center: Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-iodo-1H-indole-1-car...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Potential Cause
Troubleshooting Steps
Inactive Iodinating Reagent
Ensure the iodine used is fresh and has been stored properly to prevent sublimation. If using N-Iodosuccinimide (NIS), check its purity and consider recrystallization if necessary.
Incomplete Deprotonation of Indole
If using a base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for deprotonation prior to iodination, ensure anhydrous conditions are strictly maintained. Traces of water will quench the organolithium reagent. Use freshly distilled, dry solvents.
Suboptimal Reaction Temperature
For reactions involving organolithium bases, maintain a low temperature (e.g., -78 °C) during deprotonation and iodination to prevent side reactions. For direct iodination with I₂ and a base, the optimal temperature may need to be determined empirically, starting at room temperature.
Incorrect Stoichiometry of Reagents
Carefully check the molar equivalents of all reagents. A slight excess of the iodinating agent may be beneficial, but a large excess can lead to di-iodinated byproducts.
Issue 2: Presence of Unreacted Starting Material (tert-Butyl 1H-indole-1-carboxylate)
Potential Cause
Troubleshooting Steps
Insufficient Reaction Time
Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material spot persists.
Inadequate Mixing
Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Low Reaction Temperature
If the reaction is proceeding too slowly, a modest increase in temperature may be required. However, be cautious as this can also promote side reactions.
Issue 3: Formation of Di-iodinated Byproducts
Potential Cause
Troubleshooting Steps
Excess Iodinating Reagent
Reduce the molar equivalents of the iodinating agent. Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration.
Prolonged Reaction Time
Once TLC indicates the consumption of the starting material and formation of the desired product, proceed with the work-up to avoid over-iodination.
Issue 4: Difficult Purification of the Final Product
Potential Cause
Troubleshooting Steps
Co-elution of Impurities
Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Product Instability
The product may be sensitive to acid or light. During work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic residues. Store the purified product in a dark, cool place.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate?
A1: A prevalent method involves the direct iodination of tert-Butyl 1H-indole-1-carboxylate using an electrophilic iodine source such as N-Iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. Another approach is the deprotonation of the indole at the C3 position using a strong base like n-butyllithium at low temperature, followed by quenching with molecular iodine.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TTC) is an effective technique for monitoring the reaction. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), can be used to distinguish between the starting material, the product, and any byproducts. The spots can be visualized under UV light (254 nm).
Q3: What are the key safety precautions to consider during this synthesis?
A3: When working with organolithium reagents like n-BuLi, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) as they are pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iodine and its compounds can be corrosive and harmful; handle them in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
Reaction Setup: To a solution of tert-Butyl 1H-indole-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (1.1 eq).
Reaction Conditions: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction scheme for the synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Troubleshooting
Improving the regioselectivity of reactions with tert-Butyl 3-iodo-1H-indole-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-iodo-1H-indole-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for tert-Butyl 3-iodo-1H-indole-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with tert-Butyl 3-iodo-1H-indole-1-carboxylate?
A1: The C3-iodo group on this substrate makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. The most common and effective reactions include:
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters. This is widely used to synthesize 3-arylindoles.[1][2]
Heck Reaction: To form C-C bonds by coupling with alkenes.[3][4][5]
Sonogashira Coupling: To form C-C triple bonds by reacting with terminal alkynes, which is a key method for creating arylalkynes.[6][7][8][9]
Buchwald-Hartwig Amination: To form C-N bonds by coupling with a wide range of primary and secondary amines.[10][11][12][13]
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What factors should I optimize?
A2: Low yields in Suzuki coupling of 3-iodoindoles can often be attributed to suboptimal reaction conditions. Key factors to consider for optimization are the choice of catalyst, ligand, base, and solvent. The selection of these components can significantly influence reaction efficiency.[2] For instance, bidentate phosphine ligands like DPPF or BINAP can improve reaction rates and yields compared to first-generation catalysts.[10]
Q3: Can I functionalize other positions on the indole ring while the C3-iodo group is present?
A3: Yes, functionalizing other positions is a significant challenge due to the inherent reactivity of the indole core, but it can be achieved with high regioselectivity using specific strategies.[14][15][16]
C4-Position: This position is notoriously difficult to access.[14] Strategies include directed ortho-lithiation (DoM) where the Boc group can direct metallation, or using a directing group at the C3 position (after replacing the iodo group).[17][18][19][20]
C7-Position: This position can be functionalized through directing group strategies. Installing a group like N-P(O)tBu2 at the N1 position can direct palladium and copper catalysts to the C7 and C6 positions, respectively.[15][16]
C2-Position: The C2 position is often functionalized when the C3 position is already substituted.[21] Palladium-catalyzed C-H functionalization can be directed to C2, sometimes in competition with other positions, depending on the directing group and ligands used.[22][23]
Q4: What are the best practices for removing the Boc (tert-butoxycarbonyl) protecting group?
A4: The Boc group is a stable protecting group that can be readily removed under mild acidic conditions. A common and effective method is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction is typically clean and proceeds to completion quickly.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in C-H Functionalization Reactions
You are attempting to introduce a functional group at a specific position on the benzene core (C4-C7) but are observing a mixture of isomers or reaction at the wrong site.
Possible Causes & Solutions:
Lack of a Directing Group: The inherent electronic properties of the indole ring favor functionalization at the C3 and C2 positions.[21] To target the C4-C7 positions, a directing group (DG) is often essential.
Solution: Install a suitable directing group. For C7 functionalization, an N-P(O)tBu₂ group at the N1 position has proven effective for directing palladium-catalyzed arylations.[15][16] For C4 functionalization, a pivaloyl or trifluoroacetyl group at the C3 position (requiring prior substitution of the iodo group) can direct reactions to the C4 site.[16][17][20]
Incorrect Catalyst/Ligand System: The choice of metal catalyst and ligand plays a crucial role in determining which C-H bond is activated.
Solution: Switch the catalytic system. For example, in C-H amidation, Iridium catalysts like [IrCp*Cl₂]₂ have been shown to effectively direct amidation to the C4 position when a carbonyl directing group is present at C3.[20] Similarly, rhodium(III) catalysis can achieve C4-H alkenylation with a C3-trifluoroacetyl directing group.[20]
Suboptimal Reaction Conditions: Temperature, solvent, and additives can influence the selectivity of C-H activation.
Solution: Systematically screen reaction parameters. For instance, some transformations may show improved selectivity at lower temperatures, while others may require specific additives like silver salts to facilitate the desired pathway.
Troubleshooting Workflow for Poor C-H Functionalization Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Problem 2: Inefficient Suzuki-Miyaura Coupling at the C3-Iodo Position
You are performing a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction is slow, incomplete, or results in significant decomposition of the starting material.
Possible Causes & Solutions:
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active enough or may be decomposing under the reaction conditions.
Solution: Use a more robust catalyst system. Pre-formed palladium complexes or the use of specialized phosphine ligands (e.g., SPhos, XPhos, or bidentate ligands like DPPF) can enhance catalyst stability and turnover.
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalytic cycle efficiency.
Solution: Screen different bases and solvents. A common combination is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane, toluene, or DMF. The optimal choice will depend on the specific boronic acid used.
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly before adding the catalyst.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
This table summarizes typical conditions that can be varied to optimize the yield of 3-arylindoles.
Parameter
Condition A
Condition B
Condition C
Notes
Pd Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd(OAc)₂ (2 mol%)
Pd₂(dba)₃ (1.5 mol%)
Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand.
Ligand
None
SPhos (4 mol%)
dppf (3 mol%)
Bulky, electron-rich phosphine ligands often accelerate the reaction and improve yields.[13]
Base
K₂CO₃ (2.0 eq)
Cs₂CO₃ (2.5 eq)
K₃PO₄ (3.0 eq)
Cesium carbonate is a stronger base and can be effective for less reactive boronic acids.
Solvent
Toluene/H₂O (4:1)
Dioxane/H₂O (5:1)
DMF
The choice of solvent can impact solubility and reaction rate.
Temperature
80 °C
100 °C
110 °C
Higher temperatures can increase reaction rates but may also lead to decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with an arylboronic acid.
Reaction Setup: To an oven-dried reaction vessel, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water mixture) via syringe.
Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow Diagram
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Technical Support Center: Deprotection of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the Boc deprotection of tert-butyl 3-iodo-1H-indole-1-carboxylate. Troubleshooting Guide This secti...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the Boc deprotection of tert-butyl 3-iodo-1H-indole-1-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Incomplete or Slow Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time. The characteristic ¹H NMR singlet for the Boc group (around 1.4-1.5 ppm) is still prominent in the crude product spectrum.[1]
Possible Causes & Solutions:
Insufficient Acid Strength/Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1][2] If the acid concentration is too low, the reaction may not proceed to completion.[1][3]
Solution: Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to a 1:1 TFA/DCM mixture.[3][4][5] For HCl-based methods, ensure the reagent is not old or degraded.
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions.[1][3]
Solution: Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed.[1][6] Gentle warming can be applied, but this may also increase the risk of side reactions.
Solvent Issues: The chosen solvent must effectively dissolve both the substrate and the acid.[1][3]
Solution: Anhydrous DCM is a standard and effective solvent for TFA-mediated deprotection.[3][6] For HCl, 1,4-dioxane is commonly used.[7][8] Ensure solvents are anhydrous, as water can interfere with the reaction.
Issue 2: Observation of Unexpected Side Products
Symptoms: TLC analysis shows multiple new spots, and LC-MS reveals masses corresponding to unexpected products, such as a +56 Da mass shift from the desired product.[1]
Possible Causes & Solutions:
Tert-Butylation of the Indole Ring: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage.[9] This electrophile can attack the electron-rich indole ring, leading to tert-butylated byproducts.[9]
Solution: Incorporate a "scavenger" into the reaction mixture. Scavengers are nucleophilic agents that trap the tert-butyl cation before it can react with the product.[1][9]
Degradation of Starting Material or Product: The iodo-indole system can be sensitive. Strong acidic conditions or elevated temperatures might lead to decomposition. Attempts to remove the Boc group from similar borylated heterocycles with HCl or TFA have resulted in unidentifiable decomposition products.[10]
Solution: Use milder deprotection conditions. Consider using a lower concentration of acid at 0 °C.[6] Alternatively, explore non-acidic methods like thermal deprotection.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acid-catalyzed Boc deprotection?
A1: The process involves four main steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[4][12]
Formation of a Tert-butyl Cation: This protonation makes the carbamate unstable, leading to the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][9][12]
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[4][9][12]
Amine Salt Formation: The resulting free amine is then protonated by the acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[4][12]
Q2: Which scavengers are recommended for preventing side reactions with indole-containing compounds?
A2: The electron-rich indole ring is highly susceptible to alkylation by the tert-butyl cation.[9] Effective scavengers for this system include:
Triisopropylsilane (TIS): Highly effective at trapping carbocations.[9] A typical concentration is 2.5-5% (v/v).[3]
1,2-Ethanedithiol (EDT): Particularly effective at preventing acid-catalyzed oxidation, which can be a concern for sensitive substrates.[9]
Q3: Can I deprotect tert-butyl 3-iodo-1H-indole-1-carboxylate without using a strong acid?
A3: Yes, thermal deprotection is a viable alternative that avoids strong acids and can be considered a "greener" method.[10][11] The reaction is performed by heating the substrate, often without a solvent or in a high-boiling solvent like 2,2,2-trifluoroethanol (TFE), until the evolution of gas (isobutylene and CO2) ceases.[10][13][14] This method has been shown to be effective for cleaving Boc groups from borylated indoles while leaving the carbon-boron bond intact.[10]
Q4: How should I monitor the progress of the deprotection reaction?
A4: The reaction can be effectively monitored using the following techniques:
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar starting material and the appearance of the more polar, deprotected product.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the consumption of the starting material and the formation of the product, while also confirming the mass of the desired product.[1][6]
¹H NMR Spectroscopy: Definitive confirmation of deprotection is achieved by observing the disappearance of the characteristic tert-butyl singlet of the Boc group around 1.4-1.5 ppm.[1][15]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
Mild conditions, tolerant of many functional groups.[18][19]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
Dissolution: Dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[6]
Cooling: Cool the solution to 0 °C using an ice bath.[6]
Addition of TFA: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[4] For sensitive substrates, a scavenger like Triisopropylsilane (TIS, 5% v/v) should be added to the DCM solution before the TFA.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[6] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]
Work-up:
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]
Re-dissolve the residue in an organic solvent like ethyl acetate.[6]
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid (caution: CO₂ evolution).[6]
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-iodo-1H-indole.[6]
Protocol 2: Deprotection using HCl in 1,4-Dioxane
Preparation: Dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equivalent) in 1,4-dioxane.
Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[2][7]
Reaction: Stir the mixture at room temperature for 1-4 hours.[2][3] Monitor the reaction by TLC or LC-MS.
Work-up: Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2] Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude amine hydrochloride salt.[3]
Protocol 3: Thermal Deprotection
Setup: Place the tert-butyl 3-iodo-1H-indole-1-carboxylate in a Schlenk flask equipped with a magnetic stir bar and an outlet for gas to escape.[10]
Heating: Heat the substrate in an oil bath to the required temperature (start with ~150 °C and adjust as needed) until all solid has melted and bubbling (gas evolution) ceases.[10]
Purification: Cool the flask to room temperature. Dissolve the crude material in a minimal amount of DCM and pass it through a short plug of silica gel to remove baseline impurities.[10] Evaporation of the solvent should afford the purified 3-iodo-1H-indole.[10]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision tree for selecting a deprotection method.
Common impurities found in commercial tert-Butyl 3-iodo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-Butyl 3-iodo-1H-indole-1-ca...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of tert-Butyl 3-iodo-1H-indole-1-carboxylate?
A1: Commercial batches of tert-Butyl 3-iodo-1H-indole-1-carboxylate can contain several process-related and degradation impurities. The most frequently encountered impurities include:
Unreacted Starting Material: tert-Butyl 1H-indole-1-carboxylate may be present due to incomplete iodination.
Over-iodinated Species: Di-iodinated indoles, such as tert-butyl 2,3-diiodo-1H-indole-1-carboxylate, can form if the reaction is not carefully controlled.
De-protected Indole: 3-iodo-1H-indole can be present as a result of the lability of the Boc protecting group under certain conditions.
Related Byproducts: tert-Butanol can be present as a byproduct from the synthesis of the N-Boc protected starting material.[1]
Degradation Products: Due to the sensitivity of iodoindoles to light and heat, various unspecified degradation products may also be present.
Q2: How can I assess the purity of my tert-Butyl 3-iodo-1H-indole-1-carboxylate sample?
A2: The purity of your sample can be effectively assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the percentage of the main component and detecting minor impurities, while ¹H NMR can help identify the structures of the main compound and any significant impurities.
Q3: What are the recommended storage conditions for tert-Butyl 3-iodo-1H-indole-1-carboxylate to minimize degradation?
A3: To minimize degradation, it is recommended to store tert-Butyl 3-iodo-1H-indole-1-carboxylate at low temperatures (refrigerator or freezer), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2] Iodo-indoles are known to be sensitive to light and prolonged exposure to ambient temperatures can lead to decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Issue 1: Inconsistent reaction yields or unexpected side products.
Potential Cause: The presence of unreacted starting material or other impurities in the commercial batch can lead to lower-than-expected yields of your desired product and the formation of unforeseen side products.
Troubleshooting Steps:
Confirm Purity: Before starting your reaction, verify the purity of the tert-Butyl 3-iodo-1H-indole-1-carboxylate batch using HPLC or ¹H NMR.
Purification: If significant impurities are detected, consider purifying the material by flash column chromatography on silica gel. A common eluent system for this compound is a mixture of ethyl acetate and hexanes.
Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reactants to account for the lower purity of the starting material.
Issue 2: Difficulty in purifying the reaction product.
Potential Cause: Impurities from the starting material may have similar chromatographic behavior to your desired product, making separation challenging.
Troubleshooting Steps:
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) may improve separation.
Alternative Purification: Consider other purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
Impurity Name
Molecular Formula
Molecular Weight ( g/mol )
Potential Origin
Typical Analytical Signature
tert-Butyl 1H-indole-1-carboxylate
C₁₃H₁₅NO₂
217.27
Unreacted starting material
Absence of the iodine substituent signal in NMR and a different retention time in HPLC.
tert-Butyl 2,3-diiodo-1H-indole-1-carboxylate
C₁₃H₁₃I₂NO₂
469.06
Over-iodination
A distinct set of aromatic proton signals in ¹H NMR and a later retention time in reverse-phase HPLC.
3-Iodo-1H-indole
C₈H₆IN
243.04
Deprotection of the Boc group
Presence of an N-H proton signal in ¹H NMR and a significantly different retention time in HPLC.
tert-Butanol
C₄H₁₀O
74.12
Byproduct from Boc protection
A characteristic singlet at ~1.28 ppm in ¹H NMR (in CDCl₃).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity analysis of tert-Butyl 3-iodo-1H-indole-1-carboxylate. The specific conditions may need to be optimized for your particular instrument and column.
Instrumentation: HPLC system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Solvent A: Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 50% B
5-20 min: 50% to 95% B
20-25 min: 95% B
25-30 min: 95% to 50% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure:
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Acquire a standard ¹H NMR spectrum.
Expected Chemical Shifts for tert-Butyl 3-iodo-1H-indole-1-carboxylate (in CDCl₃):
~8.1 ppm (d, 1H, Ar-H)
~7.6 ppm (s, 1H, Ar-H)
~7.5 ppm (d, 1H, Ar-H)
~7.3 ppm (t, 1H, Ar-H)
~7.2 ppm (t, 1H, Ar-H)
~1.7 ppm (s, 9H, Boc-H)
Analyze the spectrum for the presence of signals corresponding to potential impurities as listed in Table 1.
Visualizations
Caption: Experimental workflow for using and troubleshooting commercial tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Challenges in the scale-up synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl 3-iodo-1H-ind...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate?
A1: The most common challenges during scale-up include:
Incomplete reaction: Due to the relatively low nucleophilicity of the indole nitrogen, ensuring complete consumption of the starting material, tert-Butyl 1H-indole-1-carboxylate, can be difficult.
Formation of impurities: Over-iodination leading to di-iodo species, and potential side reactions related to the iodinating agent are common.
Exothermic reaction control: The iodination reaction can be exothermic, and improper temperature control on a larger scale can lead to increased impurity formation and potential safety hazards.
Purification difficulties: Removing unreacted starting material, di-iodo impurities, and reagent byproducts can be challenging at a larger scale, often requiring optimized crystallization or chromatography methods.
Reagent stability and handling: Some iodinating reagents can be unstable or require specific handling procedures, which becomes more complex at scale.
Q2: Which iodinating reagents are suitable for this synthesis, and what are their pros and cons for scale-up?
A2: Several reagents can be used for the iodination of N-Boc-indole. The choice often depends on factors like cost, safety, and efficiency at scale.
Iodinating Reagent
Pros
Cons
Iodine (I₂) with an oxidant (e.g., HIO₃, H₅IO₆)
Cost-effective, readily available.
Can lead to di-iodination, requires careful control of stoichiometry and temperature.
N-Iodosuccinimide (NIS)
High regioselectivity for the 3-position, milder reaction conditions.
More expensive than I₂, succinimide byproduct needs to be removed.
Iodine monochloride (ICl)
Highly reactive, can lead to high yields.
Can be corrosive and requires careful handling, may lead to chlorinated byproducts if not used carefully.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can distinguish between the starting material, the desired product, and major byproducts. For more quantitative analysis during process development and at scale, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the key safety considerations for the scale-up of this synthesis?
A4: Key safety considerations include:
Exothermicity: The reaction should be well-characterized for its thermal profile using techniques like Differential Scanning Calorimetry (DSC) to understand the potential for thermal runaway.
Reagent Handling: Iodinating agents can be corrosive and/or toxic. Ensure proper personal protective equipment (PPE) is used and that charging procedures are designed to minimize exposure.
Quenching: The reaction quench should be designed to handle any excess iodinating agent safely. For example, a sodium thiosulfate solution is often used to quench excess iodine.
Solvent Safety: Use appropriate solvents with regard to their flammability and toxicity, and ensure adequate ventilation and grounding of equipment.
Troubleshooting Guide
Issue 1: Low Yield of tert-Butyl 3-iodo-1H-indole-1-carboxylate
Potential Cause
Troubleshooting Step
Incomplete Reaction
- Ensure the tert-Butyl 1H-indole-1-carboxylate starting material is of high purity and dry.- Increase the reaction time and monitor by TLC or HPLC.- Consider a slight excess of the iodinating reagent (e.g., 1.1-1.2 equivalents).- Ensure efficient stirring, which is crucial on a larger scale to maintain homogeneity.
Poor Reactivity
- If using a mild iodinating agent, consider switching to a more reactive one (e.g., ICl).- The addition of a Lewis acid catalyst may improve the reaction rate, but needs to be carefully evaluated for its impact on the impurity profile.
Product Loss During Work-up
- During aqueous work-up, ensure the pH is controlled to prevent any acid-catalyzed deprotection of the Boc group.- Use a suitable organic solvent for extraction in which the product has good solubility.
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
Potential Cause
Troubleshooting Step
Insufficient Reagent
- Increase the stoichiometry of the iodinating reagent slightly and monitor the reaction closely.
Short Reaction Time
- Extend the reaction time. At scale, reactions can sometimes be slower due to mass transfer limitations.
Inefficient Mixing
- Ensure the agitation is sufficient to keep all reactants in suspension and well-mixed.
Issue 3: Formation of Di-iodinated Impurity
Potential Cause
Troubleshooting Step
Excess Iodinating Reagent
- Use a stoichiometric amount or only a slight excess of the iodinating reagent.
High Reaction Temperature
- Perform the reaction at a lower temperature to control reactivity. Slow, controlled addition of the iodinating agent is critical at scale.
Localized "Hot Spots"
- Ensure efficient heat transfer and mixing to avoid localized areas of high temperature and reagent concentration.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate using N-Iodosuccinimide (NIS)
Reaction Setup: Charge a clean, dry, and inerted reactor with tert-Butyl 1H-indole-1-carboxylate (1.0 eq.) and a suitable aprotic solvent such as acetonitrile or dichloromethane (5-10 volumes).
Cooling: Cool the solution to 0-5 °C with efficient stirring.
Reagent Addition: Add N-Iodosuccinimide (1.05-1.1 eq.) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting material is consumed.
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters and their Impact on Synthesis
Parameter
Lab Scale (1-10 g)
Scale-up (1-10 kg)
Impact on Yield and Purity
Solvent Volume
10-20 volumes
5-10 volumes
Higher concentration at scale can improve throughput but may require more efficient heat removal.
Temperature
0-25 °C
0-10 °C
Tighter temperature control is crucial at scale to prevent side reactions.
Addition Time of Reagent
5-30 minutes
1-4 hours
Slower addition at scale is necessary to control the exotherm.
Stirring Speed
200-400 rpm
Dependent on reactor geometry
Must be sufficient to ensure good mixing and heat transfer.
Typical Yield
85-95%
80-90%
Yields may be slightly lower at scale due to handling losses and process optimizations for purity.
Purity before Purification
>90%
85-95%
Purity can be lower before optimization of scale-up conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for the scale-up synthesis.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Functionalization of the Indole Scaffold: Characterization of Products from tert-Butyl 3-iodo-1H-indole-1-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents. The targ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents. The targeted functionalization of this scaffold is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of key palladium-catalyzed cross-coupling reactions for the derivatization of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a versatile building block for accessing a diverse range of 3-substituted indoles. We present a comparative analysis of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate informed decisions in synthetic strategy.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the substituent introduced at the 3-position of the indole core. The following tables summarize the performance of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with tert-Butyl 3-iodo-1H-indole-1-carboxylate and analogous 3-iodoindoles, offering a quantitative comparison of their efficiencies.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylindoles
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Arylboronic acid (1.2-1.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., 2M aqueous Na₂CO₃, 2-3 equiv.)
Solvent (e.g., 1,4-dioxane)
Reaction vessel (e.g., microwave vial)
Magnetic stirrer
Procedure:
To a reaction vessel, add the tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid, and the base.[6]
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[6]
Under a positive pressure of the inert gas, add the palladium catalyst.[6]
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6] For microwave-assisted reactions, irradiate at a set temperature.[7]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Heck Coupling
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Alkene (1.1-1.5 equiv.)
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
Ligand (optional, e.g., P(t-Bu)₃)
Base (e.g., Et₃N or K₂CO₃, 1.5-2 equiv.)
Solvent (e.g., DMF or Dioxane)
Reaction flask with condenser
Magnetic stirrer and heating mantle
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and ligand (if used).[3]
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).[3]
Add the tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equiv.), the alkene, the base, and the solvent.[3]
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]
Monitor the reaction progress by TLC or Gas Chromatography (GC).[3]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[3]
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Terminal alkyne (1.1-1.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 1-10 mol%) (for traditional Sonogashira)
Base (e.g., Et₃N)
Solvent (e.g., DMF or THF)
Reaction flask
Magnetic stirrer
Procedure:
To a reaction flask under an inert atmosphere, add the tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equiv.), palladium catalyst, and copper(I) iodide (if applicable).
Add the solvent and the base, followed by the terminal alkyne.
Stir the reaction mixture at room temperature or heat as required (typically 25-60 °C).
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[2]
Buchwald-Hartwig Amination
Materials:
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Amine (1.0-1.2 equiv.)
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Ligand (e.g., BINAP, XPhos)
Base (e.g., NaOt-Bu or Cs₂CO₃)
Anhydrous solvent (e.g., Toluene or Dioxane)
Schlenk tube or sealed vial
Magnetic stirrer and oil bath
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube or vial.
Add the tert-butyl 3-iodo-1H-indole-1-carboxylate (1 equiv.) and the amine.
Add the anhydrous solvent.
Seal the vessel and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.[9][10]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11][12][13]
Caption: General experimental workflow for cross-coupling reactions.
Alternative Synthetic Routes
While the functionalization of tert-butyl 3-iodo-1H-indole-1-carboxylate offers a convergent and versatile approach to 3-substituted indoles, several alternative methods exist for the synthesis of these valuable compounds.
3-Arylindoles: The Fischer indole synthesis remains a classic method, involving the reaction of an arylhydrazine with a ketone or aldehyde bearing the desired aryl group.[14] Additionally, transition-metal-catalyzed annulation reactions of anilines with appropriately substituted alkynes can provide access to 3-arylindoles.
3-Alkenylindoles: The Wittig reaction of indole-3-carboxaldehyde is a common method for the synthesis of 3-vinylindoles.[15] Friedel-Crafts type reactions of indoles with α,β-unsaturated carbonyl compounds can also yield 3-alkenylindole derivatives.
3-Alkynylindoles: Direct alkynylation of the indole C3 position using hypervalent iodine reagents has been developed as an alternative to Sonogashira coupling.[16]
3-Aminoindoles: The reduction of 3-nitroindoles, which can be prepared by direct nitration of the indole ring, is a common route to 3-aminoindoles.[17] Furthermore, the Fischer indole synthesis using α-amino ketones or their derivatives can directly yield 3-aminoindoles.[18]
This guide provides a comparative framework for the selection of an appropriate synthetic strategy for the preparation of 3-substituted indoles from tert-butyl 3-iodo-1H-indole-1-carboxylate. The choice of reaction will depend on the desired substituent, available starting materials, and required reaction conditions. The provided data and protocols aim to empower researchers in the efficient and strategic synthesis of novel indole derivatives for applications in drug discovery and development.
A Comparative Guide to the Reactivity of Tert-Butyl 3-iodo-1H-indole-1-carboxylate and Other Halogenated Indoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. In the realm of indole chemistry, a core scaffo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. In the realm of indole chemistry, a core scaffold in numerous pharmaceuticals, halogenated indoles serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of tert-butyl 3-iodo-1H-indole-1-carboxylate with its corresponding bromo- and chloro-analogs, focusing on their performance in Suzuki, Heck, and Sonogashira coupling reactions. The information presented is supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The enhanced reactivity of iodo-substituted aromatics in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This trend is primarily attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating the initial oxidative addition step in the catalytic cycle. This guide will demonstrate that tert-butyl 3-iodo-1H-indole-1-carboxylate consistently outperforms its bromo and chloro counterparts, often leading to higher yields under milder reaction conditions.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a quantitative comparison of the performance of tert-butyl 3-iodo-1H-indole-1-carboxylate, tert-butyl 3-bromo-1H-indole-1-carboxylate, and tert-butyl 3-chloro-1H-indole-1-carboxylate in Suzuki, Heck, and Sonogashira reactions. The data, compiled from various sources, highlights the superior reactivity of the iodo-derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the halogenated indole in this reaction generally follows the order I > Br > Cl.[1] While iodo- and bromoindoles are commonly used, the coupling of chloroindoles may necessitate more specialized and robust catalytic systems.[1]
The Heck reaction facilitates the coupling of aryl halides with alkenes. Similar to the Suzuki coupling, the reactivity of the C-X bond in the Heck reaction follows the trend I > Br > Cl. This allows for the use of milder reaction conditions for iodoindoles compared to their bromo and chloro analogs.[3]
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The reactivity of haloindoles in this reaction also adheres to the general trend: I > Br > Cl.[5] Iodoindoles are the most reactive and typically couple under milder conditions.[5]
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
To a reaction vessel containing tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), add the arylboronic acid (1.2 equiv.) and a base such as potassium carbonate (2.0 equiv.). The vessel is then charged with a suitable solvent, typically a mixture of dioxane and water (4:1). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), is then added under the inert atmosphere. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Heck Reaction of tert-Butyl 3-iodo-1H-indole-1-carboxylate
In a round-bottom flask, dissolve tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the desired alkene (1.5 equiv.), and a base such as sodium carbonate (2.0 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is degassed with an inert gas for 20 minutes. The palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂; 5 mol%), is then added. The flask is sealed and the reaction mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate
To a solution of tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent such as triethylamine, add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 2 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI; 1 mol%). The reaction mixture is degassed and stirred under an inert atmosphere at 50 °C. The progress of the reaction is monitored by TLC. Once the starting material has been consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized workflow for cross-coupling reactions and the relative reactivity of halogenated indoles.
A Comparative Guide to Alternative Reagents for the Iodination of N-Boc-indole
For researchers, scientists, and drug development professionals seeking effective methods for the iodination of N-Boc-protected indole, this guide provides a comparative analysis of alternative reagents, supported by exp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals seeking effective methods for the iodination of N-Boc-protected indole, this guide provides a comparative analysis of alternative reagents, supported by experimental data and detailed protocols. This document aims to facilitate the selection of the most suitable reagent based on factors such as yield, regioselectivity, and reaction conditions.
The introduction of an iodine atom into the N-Boc-indole scaffold is a critical transformation in the synthesis of many biologically active compounds and pharmaceutical intermediates. While various iodinating agents are available, their performance can differ significantly. This guide focuses on a comparison of three prominent alternative reagents: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Bis(pyridine)iodonium tetrafluoroborate (Barluenga's Reagent).
Performance Comparison of Iodinating Reagents
The following table summarizes the performance of the selected reagents for the iodination of indole derivatives, with a focus on N-Boc-indole where data is available. It is important to note that direct comparisons under identical conditions are limited in the literature, and the presented data is compiled from various sources.
Detailed methodologies for the iodination of indole derivatives using the compared reagents are provided below. These protocols are based on published literature and may require optimization for specific N-Boc-indole substrates.
Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general method for the C5-iodination of an indole derivative.
Materials:
Indole derivative (e.g., Indole-3-carbaldehyde)
N-Iodosuccinimide (NIS)
Boron trifluoride diethyl etherate (BF₃·Et₂O)
Dichloromethane (DCM)
Ethyl acetate
Sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the indole derivative (0.5 mmol) in dichloromethane (3 mL) in a 10 mL round-bottom flask, add N-Iodosuccinimide (0.5 mmol).
Add boron trifluoride diethyl etherate (1.0 mmol) to the mixture.
Stir the reaction mixture at room temperature for 4 hours under air.
Upon completion, extract the reaction mixture with ethyl acetate.
Dry the combined organic layers over sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography to afford the desired 5-iodoindole derivative.[1][2]
Iodination using Iodine Monochloride (ICl)
This protocol outlines a convenient method for the iodination of indoles using ICl adsorbed on Celite.
Materials:
Indole
Iodine Monochloride (ICl)
Celite
Dichloromethane (DCM)
Procedure:
Prepare the ICl/Celite reagent by adsorbing a solution of ICl in a suitable solvent onto Celite, followed by removal of the solvent.
Suspend the indole (1 equivalent) and the ICl/Celite reagent (1.1 equivalents of ICl) in dichloromethane.
Stir the mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the Celite.
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted iodine.
Dry the organic layer and concentrate under reduced pressure to obtain the iodinated indole.[3][4]
Iodination using Bis(pyridine)iodonium tetrafluoroborate (Barluenga's Reagent)
Barluenga's reagent is known for its mild iodination of various unsaturated compounds. A general procedure for the iodination of aromatic compounds is described.
Materials:
Aromatic substrate
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄)
Tetrafluoroboric acid (HBF₄)
Suitable solvent (e.g., Dichloromethane)
Procedure:
Dissolve the aromatic substrate in the chosen solvent.
Upon completion, work up the reaction by washing with aqueous sodium bicarbonate and sodium thiosulfate solutions.
Dry the organic layer and concentrate to obtain the iodinated product.[5][6]
Reaction Mechanisms and Workflows
The iodination of N-Boc-indole with these reagents proceeds via an electrophilic aromatic substitution mechanism. The specific workflow for each reagent is depicted below.
Caption: General workflows for the iodination of N-Boc-indole.
The selection of an appropriate iodinating reagent for N-Boc-indole depends on the desired regioselectivity, the tolerance of other functional groups in the molecule, and considerations of reagent availability and handling. While NIS and ICl have demonstrated utility for indole derivatives, Barluenga's reagent offers a milder alternative that may be advantageous in certain contexts. Further optimization of reaction conditions for the specific N-Boc-indole substrate is recommended to achieve the best results.
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 3-Iodoindoles
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The 3-iodoindole moiety, in particular, serves as a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The 3-iodoindole moiety, in particular, serves as a versatile linchpin for introducing molecular diversity through various cross-coupling reactions. This guide provides a comparative analysis of the yields and methodologies of four prominent palladium-catalyzed cross-coupling reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of 3-iodoindoles, supported by experimental data from the scientific literature.
The indole nucleus is a privileged structure in a vast array of natural products and pharmaceuticals. Consequently, the development of efficient and selective methods for its elaboration is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in this endeavor, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the C3-position of the indole ring with high fidelity. This guide aims to provide a clear and objective comparison of the performance of these key reactions to aid in the selection of the most appropriate synthetic strategy.
Comparative Yield Analysis
The efficiency of a cross-coupling reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions employed. The following table summarizes representative yields for the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions with 3-iodoindole derivatives, as reported in the literature. It is important to note that these yields are illustrative and may vary with different substituted indoles and coupling partners.
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative experimental protocols for each of the discussed cross-coupling reactions, based on literature precedents.
General Procedure for Suzuki Coupling
To a reaction vessel containing the 3-iodoindole derivative (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.) is added a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated to the specified temperature (typically 80-110 °C, or higher for microwave-assisted reactions) and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][5][6]
General Procedure for Heck Coupling
In a flask equipped with a condenser and a magnetic stir bar, the 3-iodoindole (1.0 equiv.), an alkene (1.2-1.5 equiv.), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (4-10 mol%) are combined. A suitable solvent, commonly DMF or acetonitrile, and a base, typically a tertiary amine like triethylamine (1.5-2.0 equiv.), are added. The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated to give the crude product, which is subsequently purified by chromatography.[1][2]
General Procedure for Sonogashira Coupling
A mixture of the 3-iodoindole (1.0 equiv.), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 1-3 mol%) is placed in a reaction vessel under an inert atmosphere. A degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like DMF or THF with an amine, is added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) until the starting material is consumed. Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried and evaporated, and the resulting crude product is purified by column chromatography.[1][2]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 3-iodoindole (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos or another bulky electron-rich phosphine, 2-4 mol%) are combined. A strong base, such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.), is added, and the tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene or dioxane is then added, and the reaction mixture is heated to 80-110 °C with vigorous stirring. After the reaction is complete, as indicated by TLC or LC-MS, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the general workflow and the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of 3-iodoindoles.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of cross-coupling methodology for the functionalization of 3-iodoindoles is dictated by the desired final product and the functional group tolerance of the starting materials. The Suzuki, Heck, and Sonogashira reactions provide robust and high-yielding pathways for the formation of C-C bonds, introducing aryl, vinyl, and alkynyl moieties, respectively. The Buchwald-Hartwig amination, while less specifically documented for 3-iodoindoles, offers a powerful strategy for the synthesis of 3-aminoindoles, which are valuable pharmacophores. By understanding the nuances of each reaction, as detailed in this guide, researchers can make informed decisions to accelerate their synthetic campaigns in the pursuit of novel and biologically active indole derivatives.
Spectroscopic validation of 2,3-disubstituted indoles synthesized from tert-Butyl 3-iodo-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the robust characterization of newly synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic validation of 2,3-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the robust characterization of newly synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic validation of 2,3-disubstituted indoles synthesized from tert-Butyl 3-iodo-1H-indole-1-carboxylate, alongside established alternative methods such as the Fischer and Larock indole syntheses.
This guide, therefore, presents a logical workflow for the synthesis from tert-Butyl 3-iodo-1H-indole-1-carboxylate and collates representative spectroscopic data for structurally similar 2,3-disubstituted indoles prepared by the Fischer and Larock syntheses to provide a valuable comparative resource.
Synthetic Pathways at a Glance
The synthesis of 2,3-disubstituted indoles can be approached from various starting materials and methodologies. Below is a graphical representation of the synthetic logic for the target route starting from tert-Butyl 3-iodo-1H-indole-1-carboxylate, as well as the classical Fischer and Larock indole syntheses.
A comparison of synthetic routes to 2,3-disubstituted indoles.
Spectroscopic Data Comparison
The following tables summarize typical spectroscopic data for 2,3-disubstituted indoles. While a direct comparison of the same molecule prepared by all three routes is not available, these tables provide representative data for common structures prepared by the Fischer and Larock methods, which can be used as a benchmark for validating products from the tert-Butyl 3-iodo-1H-indole-1-carboxylate route.
Table 1: Spectroscopic Data for 2,3-Dimethyl-1H-indole (Representative of Fischer Indole Synthesis)
Table 2: Spectroscopic Data for 2-Methyl-3-phenyl-1H-indole (Representative of Larock Indole Synthesis)
Spectroscopic Technique
Observed Data
¹H NMR
Aromatic protons in the range of δ 7.0-7.8 ppm, NH proton typically > δ 8.0 ppm, methyl singlet around δ 2.4 ppm.
¹³C NMR
Aromatic carbons in the range of δ 110-140 ppm, methyl carbon < δ 15 ppm.
IR
N-H stretching band around 3400 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.
Mass Spec. (EI)
m/z 207 (M⁺).
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the synthesis of 2,3-disubstituted indoles via the target method and the comparative classical syntheses.
Synthesis of 2,3-Disubstituted Indoles from tert-Butyl 3-iodo-1H-indole-1-carboxylate
A versatile approach to 2,3-disubstituted indoles from tert-Butyl 3-iodo-1H-indole-1-carboxylate involves a sequence of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings.
Experimental Workflow:
A generalized workflow for 2,3-disubstitution.
General Protocol for C3-Arylation (Suzuki Coupling):
To a reaction vessel, add tert-butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.).
Add a suitable solvent system (e.g., a mixture of dioxane and water).
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
Under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
Purify the crude product by column chromatography.
Subsequent functionalization at the C2 position can be achieved through methods such as directed ortho-metalation followed by quenching with an electrophile.
Fischer Indole Synthesis of 2,3-Dimethyl-1H-indole
The Fischer indole synthesis is a classic method involving the acid-catalyzed cyclization of a phenylhydrazone.
General Protocol:
Phenylhydrazine (1.0 equiv.) and 2-butanone (1.0 equiv.) are stirred in a suitable solvent (e.g., ethanol or acetic acid).
An acid catalyst (e.g., boron trifluoride etherate, polyphosphoric acid, or sulfuric acid) is added.
The reaction mixture is heated to reflux for several hours and the progress is monitored by TLC.
Upon completion, the reaction mixture is cooled and poured into ice water.
The precipitated product is filtered, washed, and dried.
Recrystallization from a suitable solvent (e.g., hexane) yields the purified 2,3-dimethyl-1H-indole.[2]
Larock Indole Synthesis of 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.
General Protocol:
To a reaction vessel under an inert atmosphere, add the o-iodoaniline (1.0 equiv.), the disubstituted alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a base (e.g., K₂CO₃, 2.0 equiv.), and a chloride source (e.g., LiCl, 1.0 equiv.).
Add a suitable solvent (e.g., DMF or NMP).
Heat the reaction mixture (typically 100-120 °C) and stir until the starting material is consumed.
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
The crude product is purified by column chromatography.
Conclusion
The synthesis of 2,3-disubstituted indoles from tert-Butyl 3-iodo-1H-indole-1-carboxylate offers a modern, modular, and often milder alternative to classical methods. Spectroscopic validation of the resulting products would be expected to show characteristic signals consistent with the representative data presented for similar structures obtained via Fischer and Larock syntheses. Specifically, ¹H and ¹³C NMR will confirm the substitution pattern, IR spectroscopy will identify key functional groups, and mass spectrometry will verify the molecular weight. This guide provides the necessary foundational information for researchers to embark on the synthesis and rigorous spectroscopic characterization of novel 2,3-disubstituted indoles.
The Strategic Advantage of N-Boc Protection: A Comparative Guide to tert-Butyl 3-iodo-1H-indole-1-carboxylate
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. The indole nucleus, a privileged struct...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. The indole nucleus, a privileged structure in medicinal chemistry, often requires manipulation at the C3 position. For researchers and scientists engaged in the synthesis of complex indole derivatives, the choice of starting material is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of tert-Butyl 3-iodo-1H-indole-1-carboxylate against other indole derivatives, highlighting its distinct advantages in key cross-coupling reactions.
Enhanced Stability and Solubility: The Role of the Boc Protecting Group
tert-Butyl 3-iodo-1H-indole-1-carboxylate distinguishes itself from other 3-iodoindole derivatives primarily through the presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This bulky group confers several advantageous properties. Firstly, it enhances the stability of the indole ring, preventing unwanted side reactions that can occur on the acidic N-H proton of unprotected indoles. Secondly, the Boc group significantly improves the solubility of the indole derivative in a wider range of organic solvents, facilitating more homogeneous reaction conditions and simplifying purification processes.
However, the electronic effects of the Boc group can be a double-edged sword. While it can stabilize the molecule, in some cases, particularly with substrates bearing strong electron-withdrawing groups, the N-Boc derivative may exhibit lower reactivity or even undergo deprotection under the reaction conditions. For instance, studies on the Suzuki arylation of N-Boc-3-iodo-7-nitroindazole have shown failure to yield the desired C3-arylated product, with the unprotected 3-iodo-7-nitro-1H-indazole being isolated instead[1]. This underscores the importance of considering the overall electronic nature of the substrate when choosing between a protected and an unprotected indole derivative.
Superior Performance in Cross-Coupling Reactions
The true utility of tert-Butyl 3-iodo-1H-indole-1-carboxylate is most evident in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds. Below, we compare its performance in Suzuki-Miyaura, Heck, and Sonogashira couplings with other indole derivatives, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. The use of an N-protected 3-iodoindole is often crucial for achieving high yields.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 3-Iodoindoles
Note: Data for 3-iodoindazoles, a closely related and structurally similar heterocycle, are presented to illustrate the effect of N-protection.
The data illustrates that while N-Boc protection can be effective, the substrate's electronic properties are critical. For the nitro-substituted indazole, the unprotected version provides a significantly higher yield in the Suzuki-Miyaura vinylation reaction[1].
Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate with Phenylboronic Acid
A detailed protocol for a representative Suzuki-Miyaura coupling is as follows:
To a reaction vessel, add tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2-3 equiv.).
Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indole derivative.[2][3]
A Comparative Guide to the Reactivity of 3-Iodoindoles and Other Aryl Iodides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various strategies, transition-metal-cata...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various strategies, transition-metal-catalyzed cross-coupling reactions of halogenated indoles have proven to be a powerful tool for creating diverse molecular architectures. This guide provides an objective comparison of the reactivity of 3-iodoindoles with other common aryl iodides in four major classes of cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data from peer-reviewed literature to aid in reaction design and optimization.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. The rate of this step is generally dependent on the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, aryl iodides are typically the most reactive coupling partners.
While 3-iodoindoles are generally considered reactive substrates that participate smoothly in various cross-coupling reactions, their reactivity can be influenced by the electron-rich nature of the indole ring. This can affect catalyst stability and reaction kinetics compared to simple aryl iodides like iodobenzene. The subsequent sections provide a detailed comparison with available experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for Suzuki, Heck, and Sonogashira coupling reactions, comparing the performance of 3-iodoindoles with other aryl iodides. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. Therefore, the data presented here is collated from various sources, and the specific reaction conditions are provided for a nuanced understanding.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organohalide.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While aryl iodides were initially found to be less reactive than their bromide and chloride counterparts in this reaction, the development of specialized ligands has significantly improved their utility.[9][10] Currently, there is a lack of specific quantitative data directly comparing the performance of 3-iodoindoles with other aryl iodides in the Buchwald-Hartwig amination in the surveyed literature. However, the use of bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig is crucial for achieving high yields with aryl iodide substrates.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point and may require optimization for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-2-phenylindole[1]
Materials:
3-Iodo-1-methyl-2-phenylindole
Sodium tetraphenylborate (NaBPh4)
Palladium(II) acetate (Pd(OAc)2)
Sodium carbonate (Na2CO3)
N,N-Dimethylformamide (DMF)
Water
Procedure:
To a solution of 3-iodo-1-methyl-2-phenylindole (1.0 equiv.) in a 2:1 mixture of DMF and water, add Na2CO3 (1.0 equiv.) and NaBPh4 (0.25 equiv.).
Stir the reaction mixture for 2 minutes.
Add Pd(OAc)2 (5 mol%).
Flush the flask with argon, seal it, and stir the reaction mixture at 100 °C for 2 hours.
After cooling to room temperature, perform a standard aqueous work-up and purify the product by column chromatography.
Mizoroki-Heck Reaction of 3-Iodo-1-methyl-2-phenylindole[1]
Materials:
3-Iodo-1-methyl-2-phenylindole
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)2)
Sodium carbonate (Na2CO3)
Tetrabutylammonium chloride (n-Bu4NCl)
N,N-Dimethylformamide (DMF)
Procedure:
In 1 mL of DMF, combine 3-iodo-1-methyl-2-phenylindole (0.25 mmol), Na2CO3 (0.25 mmol), and n-Bu4NCl (0.25 mmol).
Add n-butyl acrylate (0.525 mmol) and stir the mixture for 2 minutes.
Add Pd(OAc)2 (5 mol%).
Flush the flask with argon, seal it, and stir the reaction at 80 °C for 24 hours.
After cooling, perform an aqueous work-up and purify the product by column chromatography.
Sonogashira Coupling of 3-Iodo-1-methyl-2-phenylindole[1]
Combine 3-iodo-1-methyl-2-phenylindole (1.0 equiv.), phenylacetylene (1.2 equiv.), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%) in a flask.
Add triethylamine as the solvent.
Stir the reaction mixture at 50 °C for 5 hours.
After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Computational Analysis of Reaction Mechanisms Involving tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reaction mechanisms for palladium-catalyzed cross-coupling reactions involving tert-Butyl 3-iodo-1H-indole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms for palladium-catalyzed cross-coupling reactions involving tert-Butyl 3-iodo-1H-indole-1-carboxylate. While direct computational studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from theoretical and experimental studies on analogous 3-iodoindoles and other aryl iodides to offer insights into its reactivity. We will explore the established mechanisms of Suzuki-Miyaura, Sonogashira, and Heck reactions, present available computational data for model systems, and discuss the expected electronic effects of the N-Boc protected 3-iodoindole scaffold.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For substrates like tert-Butyl 3-iodo-1H-indole-1-carboxylate, these reactions, particularly the Suzuki-Miyaura, Sonogashira, and Heck couplings, provide a versatile platform for the synthesis of complex molecular architectures, which are often key components of pharmaceuticals and biologically active compounds.[2][3] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1]
Computational Analysis of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these catalytic cycles.[1] By calculating the energies of intermediates and transition states, researchers can predict reaction pathways, understand selectivity, and design more efficient catalysts. A critical step that is often computationally scrutinized is the oxidative addition of the aryl iodide to the palladium(0) complex, as it is frequently the rate-determining step of the overall reaction.[4]
Comparative Computational Data for Oxidative Addition
Note: Activation energies are highly dependent on the computational method, basis set, solvent model, and the specific ligands on the palladium catalyst. The values presented are illustrative.
The electron-donating nature of the indole ring, even with the electron-withdrawing N-Boc group, is expected to influence the energy barrier of the oxidative addition step. The precise effect would depend on the balance between these electronic factors. A more electron-rich aryl iodide generally undergoes oxidative addition more slowly than an electron-poor one.
Reaction Mechanisms and Experimental Protocols
Below are the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Heck reactions, along with representative experimental protocols for 3-iodoindole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. It is a powerful method for forming C(sp²)-C(sp²) bonds.
Reaction Mechanism
The catalytic cycle involves the oxidative addition of the 3-iodoindole to a Pd(0) complex, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of a 3-Iodo-1H-indazole Derivative
This protocol for a related 3-iodo-1H-indazole can be adapted for tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Materials:
3-iodo-1H-indazole derivative (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
Solvent system (e.g., 4:1 dioxane/water)
Procedure:
To a reaction vessel, add the 3-iodo-1H-indazole derivative, the arylboronic acid, and the base.
Add the solvent system.
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
Under a positive pressure of the inert gas, add the palladium catalyst.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
After completion, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[2]
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful method for the synthesis of substituted alkynes.
Reaction Mechanism
The reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of a 3-iodo-1H-indole
This general protocol can be applied to tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Materials:
3-iodo-1H-indole derivative (1.0 equiv)
Terminal alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (2-5 mol%)
CuI (5-10 mol%)
Base (e.g., Et₃N or DIPA, 2-3 equiv)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
In a dry flask under an inert atmosphere, combine the 3-iodo-1H-indole derivative, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous solvent and the base.
Add the terminal alkyne.
Stir the reaction mixture at room temperature or heat as required.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction and perform an aqueous work-up.
Extract the product with an organic solvent.
Dry the organic layer and concentrate under reduced pressure.
Purify the crude product by column chromatography.[3]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Reaction Mechanism
The mechanism starts with the oxidative addition of the 3-iodoindole to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination yields the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of an Aryl Iodide
This general protocol is suitable for the Heck reaction of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
The palladium-catalyzed cross-coupling reactions of tert-Butyl 3-iodo-1H-indole-1-carboxylate are powerful transformations for the synthesis of complex indole derivatives. While specific computational data for this substrate is scarce, understanding the fundamental mechanisms of Suzuki-Miyaura, Sonogashira, and Heck reactions, combined with data from model systems, allows for rational experimental design. The electronic nature of the N-Boc protected 3-iodoindole scaffold is a key factor influencing reactivity, particularly in the initial oxidative addition step. The provided experimental protocols offer a starting point for the practical application of these important synthetic methods. Further computational studies on this specific and related indole systems would be highly valuable to the scientific community for a more precise understanding and optimization of these reactions.
Proper Disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, immediate safety an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Based on available safety information, tert-Butyl 3-iodo-1H-indole-1-carboxylate is classified as harmful if swallowed and may cause skin or respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
Equipment
Specification
Gloves
Nitrile rubber, minimum layer thickness 0.11 mm
Eye Protection
Safety glasses with side-shields or chemical goggles
Lab Coat
Standard laboratory coat
Respiratory
Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.
Note: This information is based on general laboratory safety standards and should be supplemented with a thorough review of the compound-specific SDS.
Step-by-Step Disposal Protocol
The disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate, as a halogenated organic compound, requires specific procedures to mitigate environmental hazards. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.
Waste Segregation:
Collect all waste containing tert-Butyl 3-iodo-1H-indole-1-carboxylate, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
This waste stream must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.
Container Selection and Labeling:
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
The container must be in good condition and free from leaks.
Affix a "Hazardous Waste" label to the container. The label must include:
The full chemical name: "tert-Butyl 3-iodo-1H-indole-1-carboxylate"
CAS Number: 192189-07-4
The hazard characteristics (e.g., "Harmful," "Irritant")
The date of waste accumulation.
Storage:
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
This area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.
Ensure secondary containment is in place to capture any potential leaks.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Follow all institutional procedures for waste manifest documentation.
Final Disposal Method:
The recommended final disposal method for halogenated organic compounds is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. This process ensures the complete destruction of the compound.
Alternatively, the waste may be handled by a licensed professional waste disposal service that will manage the treatment and disposal in accordance with federal, state, and local regulations.
Quantitative Data Summary
Identifier
Value
Issuing Body/Standard
CAS Number
192189-07-4
Chemical Abstracts Service
GHS Hazard Statements
H302, H315, H319, H335
Globally Harmonized System
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate.
Caption: Logical workflow for the disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's SDS for the most accurate and up-to-date information.
Personal protective equipment for handling tert-Butyl 3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety, operational, and disposal information for handling tert-Butyl 3-iodo-1H-indole-1-carboxylate (CAS No. 19...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling tert-Butyl 3-iodo-1H-indole-1-carboxylate (CAS No. 192189-07-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
tert-Butyl 3-iodo-1H-indole-1-carboxylate is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is associated with the following risks:
Harmful if swallowed
Causes skin irritation
May cause an allergic skin reaction
Causes serious eye irritation
May cause respiratory irritation
The GHS07 pictogram, indicating it is a skin and eye irritant, is associated with this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
PPE Category
Specification
Eye and Face Protection
Chemical safety goggles or a face shield where splashing is possible.
Skin Protection
- Gloves: Nitrile rubber gloves are commonly recommended for incidental contact.[1] However, it is important to note that nitrile gloves may have poor resistance to halogenated hydrocarbons.[1][2] For prolonged or direct contact, consider using a more resistant glove material and always inspect gloves for degradation or punctures before use. Change gloves immediately if they become contaminated.- Lab Coat: A standard laboratory coat is required.
Respiratory Protection
If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Quantitative Exposure Data
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
Fume Hood: All handling of tert-Butyl 3-iodo-1H-indole-1-carboxylate, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.
2. Handling Procedure:
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
Transferring: Use appropriate tools (e.g., spatula, pipette) to handle the material. Avoid creating dust or aerosols. The physical form of the compound can range from a liquid to a sticky oil or semi-solid.
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.
3. Disposal Plan:
Waste Segregation: As a halogenated organic compound, all waste containing tert-Butyl 3-iodo-1H-indole-1-carboxylate must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of tert-Butyl 3-iodo-1H-indole-1-carboxylate.